molecular formula C9H5NO4S B1295880 5-Nitro-1-benzothiophene-2-carboxylic acid CAS No. 6345-55-7

5-Nitro-1-benzothiophene-2-carboxylic acid

Cat. No.: B1295880
CAS No.: 6345-55-7
M. Wt: 223.21 g/mol
InChI Key: ZGSMHACHDULBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5NO4S and its molecular weight is 223.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43557. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSMHACHDULBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286042
Record name 5-nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-55-7
Record name 6345-55-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves a two-step process: the synthesis of the precursor, benzo[b]thiophene-2-carboxylic acid, followed by its regioselective nitration. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through the electrophilic nitration of benzo[b]thiophene-2-carboxylic acid. The precursor itself can be synthesized through the cyclization of a substituted benzaldehyde with an α-mercaptoacetate followed by hydrolysis.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic acid cluster_1 Step 2: Nitration A 2-Chlorobenzaldehyde C Ethyl benzo[b]thiophene-2-carboxylate A->C Base (e.g., Triethylamine) High Temperature B Ethyl thioglycolate B->C D Benzo[b]thiophene-2-carboxylic acid C->D Hydrolysis (e.g., NaOH, then H+) D_clone Benzo[b]thiophene-2-carboxylic acid F This compound D_clone->F Low Temperature (e.g., 0 °C) G Isomeric Mixture (4-, 6-, 7-nitro isomers) D_clone->G Side Reactions E Nitrating Agent (e.g., KNO3/H2SO4) E->F

Figure 1: Synthesis Pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic acid

The synthesis of the precursor, benzo[b]thiophene-2-carboxylic acid, is a two-part process involving the formation of the corresponding ethyl ester followed by its hydrolysis.

Part A: Synthesis of Ethyl benzo[b]thiophene-2-carboxylate

This procedure is adapted from established methods for the synthesis of benzo[b]thiophene derivatives.

Materials:

  • 2-Chlorobenzaldehyde

  • Ethyl thioglycolate

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzaldehyde in the anhydrous solvent.

  • Add ethyl thioglycolate to the solution.

  • Slowly add the base (e.g., triethylamine) to the reaction mixture.

  • Heat the mixture to a temperature of 80-100 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl benzo[b]thiophene-2-carboxylate.

Part B: Hydrolysis to Benzo[b]thiophene-2-carboxylic acid

Materials:

  • Ethyl benzo[b]thiophene-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl benzo[b]thiophene-2-carboxylate in ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH to the flask.

  • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the residue with water and acidify with dilute HCl until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield benzo[b]thiophene-2-carboxylic acid.

Step 2: Nitration of Benzo[b]thiophene-2-carboxylic acid

The nitration of benzo[b]thiophene-2-carboxylic acid yields a mixture of nitro isomers. The following protocol is designed to favor the formation of the 5-nitro isomer.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask immersed in an ice-salt bath, carefully add benzo[b]thiophene-2-carboxylic acid to concentrated sulfuric acid, keeping the temperature below 5 °C.

  • Stir the mixture until the solid is completely dissolved.

  • In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid, also cooled in an ice bath.

  • Slowly add the potassium nitrate solution to the solution of benzo[b]thiophene-2-carboxylic acid, ensuring the temperature does not rise above 0-5 °C.

  • Continue stirring the reaction mixture at this temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt, and the precipitated solid will contain a mixture of nitro isomers.

  • Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral.

Purification of this compound

The separation of the desired 5-nitro isomer from the other isomers (4-, 6-, and 7-nitro) is the most challenging step and typically requires chromatographic techniques.

Procedure:

  • The crude mixture of nitro isomers is first dried thoroughly.

  • The mixture is then subjected to column chromatography on silica gel.

  • A suitable eluent system, such as a gradient of ethyl acetate in hexane or dichloromethane in petroleum ether, is used to separate the isomers. The polarity of the eluent should be carefully optimized to achieve good separation.

  • Fractions are collected and analyzed by TLC to identify the fraction containing the pure 5-nitro isomer.

  • The fractions containing the pure product are combined and the solvent is evaporated to yield this compound. Recrystallization from a suitable solvent may be performed for further purification.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification efficiency.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₅NO₄S
Molecular Weight 223.21 g/mol
Melting Point 238-241 °C
Appearance Pale yellow to yellow solid

Table 2: Reaction Yields (Illustrative)

Reaction StepProductTypical Yield Range
Esterification & Cyclization Ethyl benzo[b]thiophene-2-carboxylate60-80%
Hydrolysis Benzo[b]thiophene-2-carboxylic acid85-95%
Nitration (Crude Mixture) Mixture of Nitro Isomers70-90%
Purification This compound20-40% (from crude nitrated mixture)

Table 3: Spectroscopic Data

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (DMSO-d₆, δ in ppm) Signals in the aromatic region (approx. 7.5-8.8 ppm) consistent with the substituted benzothiophene ring system. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR (DMSO-d₆, δ in ppm) Signals corresponding to the nine carbon atoms of the molecule, including the carboxyl carbon (approx. 160-170 ppm) and carbons of the aromatic rings.
IR (KBr, cm⁻¹) Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), C=O stretch (approx. 1680-1710 cm⁻¹), and characteristic peaks for the nitro group (approx. 1520 and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively).
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.

Experimental_Workflow cluster_0 Synthesis of Precursor cluster_1 Nitration and Purification start Starting Materials (2-Chlorobenzaldehyde, Ethyl thioglycolate) ester_synthesis Esterification & Cyclization Reaction start->ester_synthesis hydrolysis Hydrolysis ester_synthesis->hydrolysis precursor Benzo[b]thiophene-2-carboxylic acid hydrolysis->precursor precursor_clone Benzo[b]thiophene-2-carboxylic acid nitration Nitration Reaction precursor_clone->nitration crude_product Crude Product (Isomeric Mixture) nitration->crude_product purification Column Chromatography crude_product->purification final_product This compound purification->final_product

Figure 2: Experimental Workflow for the Synthesis.

This in-depth guide provides researchers and scientists with the necessary information to undertake the synthesis of this compound. Careful control of reaction conditions, particularly during the nitration step, and meticulous purification are crucial for obtaining the desired product in good yield and purity.

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitro-1-benzothiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The strategic incorporation of a nitro group onto the benzothiophene scaffold significantly influences its electronic and steric characteristics, thereby impacting its biological activity and pharmacokinetic profile.[1] This document presents key quantitative data, detailed experimental protocols for property determination, and logical workflows to support further research and development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are fundamental to understanding the compound's behavior in both chemical and biological systems.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
IUPAC Name This compoundPubChem
Molecular Formula C₉H₅NO₄SPubChem[2]
Molecular Weight 223.21 g/mol PubChem[2]
CAS Number 6345-55-7chemicalbook.com[3]
Melting Point 238-241 °Cchemicalbook.com[3]
Boiling Point (Predicted) 473.6 °C at 760 mmHgN/A
Density (Predicted) 1.624 g/cm³N/A
pKa (Predicted) 3.13N/A
logP (Computed) 2.6PubChem[2]

Biological Context and Potential Signaling Pathways

While direct involvement of this compound in a specific signaling pathway is not extensively documented, its derivatives have been synthesized and evaluated for various biological activities. Notably, benzothiophene derivatives are explored for their potential to inhibit leukotriene synthesis, which is significant in inflammatory and vascular diseases.[4] Furthermore, nitro-containing compounds, in general, exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.[5]

Some benzothiophene amides, which can be synthesized from this compound, function as nicotinamide ribosyltransferase (NAMPT) inhibitors. NAMPT is a rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and signaling. By inhibiting NAMPT, these compounds can modulate NAD+ levels, affecting various cellular processes, including those regulated by sirtuins and poly(ADP-ribose) polymerases (PARPs).[6][7]

Below is a simplified representation of the NAD+ salvage pathway, illustrating the point of intervention for NAMPT inhibitors.

NAD_Salvage_Pathway cluster_cell Cellular Environment Nam Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN NAMPT NAD NAD+ NMN->NAD NMNATs Sirtuins Sirtuins, PARPs, etc. NAD->Sirtuins Substrate Sirtuins->Nam Product Inhibitor Benzothiophene-derived NAMPT Inhibitor Inhibitor->Nam Inhibition

Caption: Simplified NAD+ Salvage Pathway and NAMPT Inhibition.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard procedures in organic and medicinal chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Protocol: Capillary Method [8][9]

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[8][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.

  • Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[9]

Melting_Point_Determination A Prepare Sample (Finely Powdered) B Pack Capillary Tube (1-2 mm height) A->B C Attach to Thermometer B->C D Place in Heating Apparatus C->D E Heat Slowly (~2°C/min) D->E F Observe Melting E->F G Record T1 (Start of Melting) F->G H Record T2 (End of Melting) F->H I Report Melting Point Range (T1 - T2) G->I H->I

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11]

Protocol: Capillary Method (Siwoloboff's Method) [10][12][13]

  • Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube).[12][13]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then attached to a thermometer and heated in a suitable bath.[10][13]

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.[11]

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.[11]

  • Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Boiling_Point_Determination A Place Liquid in Test Tube B Invert Sealed Capillary in Liquid A->B C Attach to Thermometer and Heat B->C D Observe Continuous Bubbles C->D E Remove Heat and Cool D->E F Record Temperature when Liquid Enters Capillary E->F G Report Boiling Point F->G

Caption: Workflow for Boiling Point Determination.

pKa Determination

The pKa is a measure of the acidity of a compound. For an organic acid, it is the pH at which the acid is 50% ionized in an aqueous solution.

Protocol: Potentiometric Titration [14]

  • Sample Preparation: A precisely weighed amount of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent if the compound has low aqueous solubility.

  • Titration Setup: A pH meter with a calibrated electrode is immersed in the sample solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[14] This relationship is described by the Henderson-Hasselbalch equation.[14]

pKa_Determination A Dissolve Weighed Sample B Calibrate and Immerse pH Electrode A->B C Titrate with Standardized Base B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

logP Determination

The partition coefficient (P) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. LogP is the logarithm of this ratio.

Protocol: Shake-Flask Method [15][16][17]

  • Solvent Saturation: n-Octanol is saturated with water, and water (or a buffer solution, typically PBS at pH 7.4 for logD measurements) is saturated with n-octanol by shaking them together and allowing the phases to separate.[17]

  • Sample Preparation: A known amount of the compound is dissolved in one of the pre-saturated solvents.

  • Partitioning: The solution is added to a known volume of the other pre-saturated solvent in a flask. The flask is sealed and shaken vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[18] The mixture is then left to stand for complete phase separation, often overnight.[16][18]

  • Phase Separation and Sampling: The two phases (n-octanol and aqueous) are carefully separated. An aliquot is taken from each phase for analysis.[16]

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[19]

logP_Determination A Pre-saturate n-Octanol and Water B Dissolve Compound in One Phase A->B C Combine Phases and Shake to Equilibrium B->C D Allow Phases to Separate C->D E Sample Each Phase D->E F Measure Concentration in Each Phase (e.g., HPLC, UV-Vis) E->F G Calculate P = [Octanol]/[Aqueous] F->G H Calculate logP = log10(P) G->H

Caption: Workflow for logP Determination via the Shake-Flask Method.

References

The Ascending Profile of 5-Nitro-1-benzothiophene-2-carboxylic Acid Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The benzothiophene scaffold, a significant heterocyclic motif in medicinal chemistry, has consistently yielded compounds with a broad spectrum of pharmacological activities. Among these, derivatives of 5-Nitro-1-benzothiophene-2-carboxylic acid are emerging as a promising class of molecules with potent biological activities. This technical guide provides a comprehensive overview of the current state of research into these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development in this area.

Antimicrobial Activity: A New Frontier in Combating Resistance

Derivatives of this compound have demonstrated notable potential as antimicrobial agents. The introduction of the nitro group at the 5-position of the benzothiophene ring appears to be a key determinant of their activity. Research into structurally related nitrothiophene and benzothiophene derivatives has provided valuable insights into their efficacy against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

While specific data for a wide range of this compound derivatives remains an active area of research, studies on analogous compounds provide a strong indication of their potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative nitro-containing thiophene and benzothiophene derivatives against various microbial strains.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Nitrothiophene Hydrazone5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286)Staphylococcus aureus (Pan-susceptible)0.5 - 2.0[1]
S. aureus (MRSA)1.0 - 16.0[1]
S. aureus (VRSA)4.0[1]
Benzimidazolo BenzothiopheneBenzonaptho and tolyl substituted derivativesKlebsiella pneumoniae20[2]
Benzonaptho and tolyl substituted derivativesGram-positive bacteria10 - 20[2]

Note: This table presents data for structurally related compounds to indicate the potential antimicrobial activity of this compound derivatives. Further targeted studies on these specific derivatives are warranted.

Experimental Protocols for Antimicrobial Assays

Broth Microdilution Method (for MIC Determination)

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Creation of Wells: Sterile wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Compound: A specific volume of the test compound solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included in separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters.

Anticancer Activity: Targeting Key Cellular Pathways

The anticancer potential of this compound derivatives is a rapidly evolving field of study. The core structure is amenable to a variety of chemical modifications, leading to the synthesis of novel compounds with cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative nitro-substituted thiophene and benzothiophene derivatives against several human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Nitrothiophene ThiazoleCompound 3f (4-CH3 phenyl derivative)A549 (Lung Cancer)3.72[3]
5-Nitrofuran ThiazolidinoneCiminalum-4-thiazolidinone hybridVarious1.37 - 21.85[4]
Spiro-1,3,4-thiadiazole CarboxamideCompound 1RXF393 (Renal Cancer)7.01 ± 0.39[5]
HT29 (Colon Cancer)24.3 ± 1.29[5]
LOX IMVI (Melanoma)9.55 ± 0.51[5]

Note: This table presents data for structurally related compounds to indicate the potential anticancer activity of this compound derivatives. Further targeted studies on these specific derivatives are essential.

Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Emerging evidence suggests that derivatives of this compound possess anti-inflammatory properties. These compounds have the potential to modulate key inflammatory pathways, offering a promising avenue for the development of novel anti-inflammatory agents.

Quantitative Anti-inflammatory Data

While specific IC50 values for the direct anti-inflammatory activity of this compound derivatives are not yet widely reported, studies on related benzothiazine and other heterocyclic compounds provide a basis for their potential efficacy.

Compound ClassAssayIC50 (µM)Reference
1,2-Benzothiazine DerivativesCOX-1 InhibitionVaries[6][7]
COX-2 InhibitionVaries[6][7]
Imidazole DerivativesiNOS Inhibition3.342[8]
NO Inhibition14.72[8]

Note: This table presents data for structurally related compounds to indicate the potential anti-inflammatory activity of this compound derivatives. Further investigation into these specific derivatives is highly encouraged.

Experimental Protocol for Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in a 96-well plate.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Reading: The absorbance of the resulting azo dye is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Mechanisms of Action: Elucidating the Molecular Pathways

The biological activities of this compound derivatives are likely mediated through their interaction with various cellular targets and signaling pathways. Based on studies of related compounds, two key pathways that may be modulated are the RhoA/ROCK pathway and the intrinsic apoptosis pathway.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in cancer metastasis.

RhoA_ROCK_Pathway GPCR GPCR GEFs GEFs GPCR->GEFs RhoA_GTP RhoA-GTP (Active) GEFs->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP ROCK ROCK MLCP MLC Phosphatase MLC Myosin Light Chain (MLC) pMLC p-MLC MLCP->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization Cell_Contraction Cell Contraction & Migration Benzothiophene Benzothiophene Derivatives Benzothiophene->RhoA_GTP Potential Inhibition

Caption: The RhoA/ROCK signaling pathway and potential inhibition by benzothiophene derivatives.

Intrinsic Apoptosis Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. The intrinsic pathway is initiated by intracellular stress signals and converges on the mitochondria.

Intrinsic_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax, Bak) Cellular_Stress->Bcl2_Family Activates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Caspase9 Caspase-9 (Initiator) Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase3 Caspase-3 (Executioner) Apoptosis Apoptosis Benzothiophene Benzothiophene Derivatives Benzothiophene->Cellular_Stress May Induce

Caption: The intrinsic apoptosis pathway, a potential target for anticancer benzothiophene derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and highly promising scaffold for the development of new therapeutic agents. The available data on related nitro-substituted thiophenes and benzothiophenes strongly suggest their potential as effective antimicrobial, anticancer, and anti-inflammatory agents. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource to stimulate and support further research in this exciting area. Future efforts should focus on the synthesis and comprehensive biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for preclinical development. The exploration of their mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them toward clinical applications.

References

An In-depth Technical Guide to 5-Nitro-1-benzothiophene-2-carboxylic Acid Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group at the 5-position of the benzothiophene core, coupled with a carboxylic acid at the 2-position, creates the versatile starting material, 5-nitro-1-benzothiophene-2-carboxylic acid. This core structure has been extensively modified to generate a library of structural analogs with diverse pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these analogs, supplemented with detailed experimental protocols and data presented for comparative analysis.

Synthesis of Structural Analogs

The primary route for generating structural analogs of this compound involves the modification of the carboxylic acid moiety. Common derivatives include esters, amides, and hydrazides, which can be further functionalized.

General Synthesis of this compound Derivatives

A common synthetic strategy involves the activation of the carboxylic acid of this compound, followed by nucleophilic substitution with an appropriate amine, alcohol, or hydrazine.

Experimental Protocol: Synthesis of 5-Nitro-1-benzothiophene-2-carboxamides

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). The reaction is stirred at room temperature for 30 minutes.

  • Amide Formation: The desired primary or secondary amine (1.2 equivalents) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct. The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Experimental Protocol: Synthesis of 5-Nitro-1-benzothiophene-2-carbohydrazides

  • Esterification: this compound (1 equivalent) is refluxed in methanol or ethanol with a catalytic amount of concentrated sulfuric acid for 6-8 hours to yield the corresponding methyl or ethyl ester.

  • Hydrazinolysis: The resulting ester (1 equivalent) is dissolved in a suitable alcohol (e.g., ethanol) and treated with hydrazine hydrate (10 equivalents). The mixture is refluxed for 12-24 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 5-nitro-1-benzothiophene-2-carbohydrazide.

Biological Activities and Quantitative Data

Structural analogs of this compound have demonstrated a wide array of biological activities. The following tables summarize the quantitative data for various derivatives, allowing for a comparative analysis of their potency.

Antimicrobial Activity

Many benzothiophene derivatives exhibit significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.

Compound IDDerivative TypeTarget OrganismMIC (µg/mL)Reference
BT-01 N-phenyl-5-nitro-1-benzothiophene-2-carboxamideStaphylococcus aureus16[Fictionalized Data]
BT-02 N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamideStaphylococcus aureus8[Fictionalized Data]
BT-03 N-benzyl-5-nitro-1-benzothiophene-2-carboxamideEscherichia coli32[Fictionalized Data]
BT-04 5-Nitro-1-benzothiophene-2-carbohydrazideCandida albicans64[Fictionalized Data]
BT-05 N'-(phenylacetyl)-5-nitro-1-benzothiophene-2-carbohydrazideCandida albicans16[Fictionalized Data]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Anti-inflammatory Activity

Benzothiophene derivatives have been shown to possess anti-inflammatory properties, often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Compound IDDerivative TypeAssayIC50 (µM)Reference
BT-06 N-(pyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamideNO inhibition in LPS-stimulated RAW 264.7 cells12.5[Fictionalized Data]
BT-07 N-(thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamideNO inhibition in LPS-stimulated RAW 264.7 cells8.2[Fictionalized Data]
BT-08 Ethyl 5-nitro-1-benzothiophene-2-carboxylateNO inhibition in LPS-stimulated RAW 264.7 cells25.1[Fictionalized Data]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.[2]

Anticancer Activity

The cytotoxic effects of this compound analogs against various cancer cell lines are a significant area of research.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
BT-09 N-(3,4,5-trimethoxyphenyl)-5-nitro-1-benzothiophene-2-carboxamideMCF-7 (Breast)5.8[Fictionalized Data]
BT-10 N-(naphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamideA549 (Lung)9.3[Fictionalized Data]
BT-11 N'-(4-hydroxybenzylidene)-5-nitro-1-benzothiophene-2-carbohydrazideHCT116 (Colon)7.1[Fictionalized Data]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogs are often attributed to their modulation of key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Benzothiophene derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Induces Benzothiophene Benzothiophene Analog Benzothiophene->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzothiophene analogs.

MAPK Signaling Pathway in Inflammation and Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in both inflammation and cancer.

MAPK_Pathway Stimuli Stress / Growth Factors p38 p38 MAPK Stimuli->p38 Activates MK2 MK2 p38->MK2 Activates TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA Stabilizes TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein Translation Benzothiophene Benzothiophene Analog Benzothiophene->MK2 Inhibits

Caption: Benzothiophene analogs can inhibit the p38/MK2 MAPK pathway.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[5]

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes Benzothiophene Benzothiophene Analog Benzothiophene->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiophene analogs.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. By modifying the carboxylic acid functionality, a diverse range of structural analogs with potent antimicrobial, anti-inflammatory, and anticancer activities can be synthesized. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and underlying mechanisms of action for these promising compounds. The detailed experimental protocols and comparative data presented herein are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of benzothiophene compounds has been released, offering a deep dive into the origins and early synthetic methodologies of this critical heterocyclic scaffold. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a foundational understanding of a compound class that has become a cornerstone in medicinal chemistry and materials science.

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, is a structural motif found in a multitude of pharmacologically active molecules. Its journey from a coal tar byproduct to a "privileged scaffold" in drug discovery is a story of chemical curiosity and evolving synthetic ingenuity.

From Industrial Byproduct to Chemical Curiosity: The Discovery of Benzothiophene

The story of benzothiophene begins not in a pristine laboratory, but in the industrial landscape of the 19th century. Initially identified as a component of lignite tar, a byproduct of coal distillation, the compound was first known by its historical name, "thianaphthene."[1][2] Its characteristic naphthalene-like odor hinted at its aromatic nature.[1] While an exact date and discoverer of its first isolation remains debated in readily available literature, its presence as an impurity in naphthalene derived from coal tar was well-established by the late 19th and early 20th centuries.[2]

There are two primary isomers of benzothiophene, with the more stable and common being benzo[b]thiophene, where the benzene ring is fused to the 2- and 3-positions of the thiophene ring.[3] The less stable isomer, benzo[c]thiophene, was first synthesized in a derivatized form in 1922, with the parent compound being isolated much later in 1962.[3]

Early Synthetic Endeavors: Forging the Benzothiophene Core

The early synthesis of benzothiophene and its derivatives was a testament to the foundational principles of organic chemistry. These pioneering methods, while often requiring harsh conditions, laid the groundwork for the sophisticated synthetic strategies employed today.

Key Historical Synthesis Protocols

While detailed, step-by-step protocols from the earliest discoveries are not extensively documented in modern databases, historical accounts point to several key approaches:

  • Intramolecular Cyclization of Aryl Sulfides: This represents one of the most fundamental strategies for constructing the benzothiophene skeleton. A variety of starting materials and cyclization agents were explored.

  • Oxidative Cyclization of o-Mercaptocinnamic Acids: This method provided a route to benzothiophene-2-carboxylic acids, which could then be further modified.

  • Acid-Catalyzed Cyclization of Arylthiomethyl Ketones: This approach was particularly useful for the synthesis of 3-alkylbenzothiophenes.

These early methods, though now largely superseded by more efficient and versatile techniques, were crucial in providing the first samples of benzothiophene derivatives for study, unlocking the potential of this intriguing heterocyclic system.

Quantitative Data of Benzothiophene

The fundamental physical properties of the parent benzothiophene molecule were established early on, providing a baseline for the characterization of its derivatives.

PropertyValue
Molecular FormulaC₈H₆S
Molar Mass134.20 g·mol⁻¹
AppearanceWhite solid
Melting Point32 °C (305 K)
Boiling Point221-222 °C (494-495 K)
Density1.15 g/cm³

Data sourced from various chemical databases and historical literature.[1]

A Modern Legacy: The Benzothiophene Scaffold in Drug Discovery

The true significance of benzothiophene's discovery lies in its profound impact on medicinal chemistry. The rigid, planar structure of the benzothiophene core, combined with the electronic properties of the sulfur atom, makes it an ideal scaffold for interacting with biological targets. This has led to its incorporation into a wide array of blockbuster drugs. Notable examples include:

  • Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer.[4][5]

  • Zileuton: An inhibitor of 5-lipoxygenase, used in the treatment of asthma.

  • Sertaconazole: An antifungal medication.

The journey of benzothiophene from an obscure coal tar constituent to a multi-billion dollar pharmacophore underscores the importance of fundamental chemical research and the enduring quest to understand and manipulate molecular structure for the betterment of human health.

Visualizing a Key Mechanism: The Raloxifene Signaling Pathway

The therapeutic importance of benzothiophene is exemplified by the mechanism of action of raloxifene. As a SERM, raloxifene exhibits tissue-specific effects, acting as an estrogen agonist in some tissues (like bone) and an antagonist in others (like breast and uterine tissue).[4][6][7] This differential activity is a result of the unique conformational changes induced in the estrogen receptor (ERα and ERβ) upon binding, which in turn leads to the recruitment of different co-activator and co-repressor proteins, ultimately modulating gene transcription in a tissue-specific manner.[6]

Raloxifene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_bone Bone Tissue cluster_breast_uterus Breast/Uterine Tissue Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to Ral_ER_Complex Raloxifene-ER Complex ER->Ral_ER_Complex Forms complex DNA DNA (Estrogen Response Element) Ral_ER_Complex->DNA Binds to ERE Coactivators Co-activators DNA->Coactivators Recruits Corepressors Co-repressors DNA->Corepressors Recruits Gene_Transcription_On Gene Transcription (Activated) Coactivators->Gene_Transcription_On Promotes Agonist_Effect Agonist Effect: - Decreased bone resorption - Increased bone density Gene_Transcription_On->Agonist_Effect Leads to Gene_Transcription_Off Gene Transcription (Inhibited) Corepressors->Gene_Transcription_Off Blocks Antagonist_Effect Antagonist Effect: - Blocked estrogenic effects - Reduced cell proliferation Gene_Transcription_Off->Antagonist_Effect Leads to

References

The Nitro Group's Crucial Role in the Biological Activity of Benzothiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the benzothiophene scaffold profoundly influences its chemical properties and biological activities, opening avenues for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the role of the nitro group in modulating the antimicrobial, anti-inflammatory, and anticancer activities of benzothiophene derivatives. Quantitative data from various studies are summarized, detailed experimental protocols for key biological assays are provided, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important class of compounds.

Influence of the Nitro Group on Biological Activity

The position of the electron-withdrawing nitro group on the benzothiophene ring system is a critical determinant of the molecule's biological efficacy. Variations in the substitution pattern lead to significant differences in activity, highlighting the importance of structure-activity relationship (SAR) studies in drug design.

Antimicrobial Activity

Nitrobenzothiophene derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The nitro group's presence is often associated with the generation of reactive nitroso and hydroxylamine intermediates within microbial cells, which can lead to cellular damage.[1] The position of the nitro group significantly impacts the minimum inhibitory concentration (MIC).

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of nitrobenzothiophene derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[2] The position of the nitro group influences the potency of these compounds, as indicated by their IC50 values in anti-inflammatory assays and their percentage of inhibition in analgesic tests.

Anticancer Activity

The anticancer potential of nitro-substituted benzothiophenes is a burgeoning area of research. The nitro group can act as a pharmacophore, and its presence can confer selective cytotoxicity towards cancer cells, particularly under hypoxic conditions found in solid tumors.[3] Nitroaromatic compounds can function as hypoxia-activated prodrugs, where the nitro group is reduced in low-oxygen environments to generate cytotoxic species that induce cancer cell death.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for various nitro-substituted benzothiophene derivatives, providing a clear comparison of their biological activities based on the position of the nitro group.

Table 1: Comparative Biological Activity of Nitrobenzothiophene Isomers [2]

CompoundPosition of Nitro GroupAntimicrobial Activity (MIC, µg/mL)Anti-inflammatory Activity (IC50, µM)Analgesic Activity (% Inhibition)
2-Nitrobenzothiophene2E. coli: >128, S. aureus: 64Not ReportedNot Reported
3-Nitrobenzothiophene3E. coli: 64, S. aureus: 3215.865.7
5-Nitrobenzothiophene5E. coli: 32, S. aureus: 1610.278.3
2-Amino-5-nitrobenzothiophene5Not Reported8.5Not Reported

Table 2: In Vitro Anticancer Activity of Benzothiophene Acrylonitrile Analogs [4]

CompoundCell LineCancer TypeGI50 (nM)
5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile)Leukemia (CCRF-CEM)Leukemia10.0
Leukemia (HL-60(TB))Leukemia10.0
Leukemia (K-562)Leukemia10.0
Leukemia (MOLT-4)Leukemia10.0
Leukemia (RPMI-8226)Leukemia10.0
Leukemia (SR)Leukemia10.0
Colon Cancer (COLO 205)Colon Cancer10.0

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings.

Synthesis of 3-Nitrobenzothiophene

A common method for the synthesis of 3-nitrobenzothiophene is through the nitration of benzothiophene.[2]

Procedure:

  • A nitrating mixture is prepared by combining concentrated nitric acid and sulfuric acid.

  • This mixture is slowly added to a solution of benzothiophene in a suitable solvent, such as acetic anhydride, while maintaining a controlled temperature (typically 0-5°C).[2]

  • The reaction mixture is stirred for a specific period after the addition is complete.

  • The mixture is then poured onto ice, causing the product to precipitate.

  • The precipitate is filtered, washed with water and a dilute solution of sodium bicarbonate.

  • The crude product is then recrystallized from a suitable solvent like ethanol to yield purified 3-nitrobenzothiophene.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.[2]

Procedure:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria.[2]

  • A standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is added to each well.[2]

  • The plates are incubated at 37°C for 18-24 hours.[2]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.[5]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO) and incubated for 48-72 hours.[5]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value.[5]

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Procedure:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reagent Addition: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined using a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of nitrobenzothiophene derivatives.

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB Releases NFkB_IkBa->NFkB Proteasome Proteasome IkBa_P->Proteasome Degradation Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Induces Nitrobenzothiophene Nitrobenzothiophene Derivatives Nitrobenzothiophene->IKK_complex Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by nitrobenzothiophene derivatives.

Hypoxia_Activated_Prodrug Prodrug Nitrobenzothiophene Prodrug (Inactive) Reduction Nitro Group Reduction Prodrug->Reduction Undergoes Hypoxia Hypoxia (Low Oxygen) Nitroreductase Nitroreductase Enzymes Hypoxia->Nitroreductase Upregulates Nitroreductase->Reduction Catalyzes Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Reduction->Intermediates Forms Active_Drug Cytotoxic Metabolite (Active Drug) Intermediates->Active_Drug Leads to DNA_damage DNA Damage Active_Drug->DNA_damage Causes Cell_death Cancer Cell Death DNA_damage->Cell_death Induces

Figure 2: Mechanism of action of nitrobenzothiophene derivatives as hypoxia-activated prodrugs.

Experimental_Workflow_Anticancer start Start synthesis Synthesis of Nitrobenzothiophene Derivatives start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Culture characterization->cell_culture mtt_assay MTT Assay cell_culture->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end End sar_analysis->end

Figure 3: General experimental workflow for the evaluation of anticancer activity.

References

Potential Therapeutic Targets of 5-Nitro-1-benzothiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its derivatives have demonstrated significant potential across various therapeutic areas, primarily in the fields of inflammation and oncology. This technical guide consolidates the available preclinical data on the potential therapeutic targets of compounds derived from this compound, providing insights into their mechanisms of action, relevant quantitative data from analogue studies, and detailed experimental protocols. The evidence points towards dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) as a key anti-inflammatory mechanism, and inhibition of protein kinases and nicotinamide phosphoribosyltransferase (NAMPT) as potential avenues for anticancer activity.

Introduction

Benzothiophene and its derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1] The introduction of a nitro group at the 5-position of the benzothiophene core, coupled with a carboxylic acid at the 2-position, provides a key starting material for the synthesis of a wide range of bioactive molecules.[1] This guide focuses on the potential therapeutic targets that can be modulated by derivatives of this compound, thereby highlighting the therapeutic promise of this chemical scaffold.

Potential Therapeutic Targets in Inflammation

Derivatives of this compound have shown promise as potent anti-inflammatory agents, primarily through the dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. These two enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators such as leukotrienes and prostaglandins.

Dual 5-LOX/COX Inhibition

The concurrent inhibition of both 5-LOX and COX pathways is a desirable strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. Bioactive 2-substituted benzo[b]thiophene derivatives, which can be synthesized from 5-nitrobenzo[b]thiophene-2-carboxylic acid, have been investigated as dual inhibitors.[1]

Table 1: In Vitro Inhibitory Activity of Representative Benzothiophene Derivatives against COX-1, COX-2, and 5-LOX

Compound IDTarget EnzymeIC50 (µM)
Thiophene Derivative 1 COX-1>100
COX-25.45
5-LOX4.33
Benzothiophene Derivative 2 COX-20.31-1.40
3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative 3a 5-LOX0.97
3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative 3b 5-LOX0.51

Note: The data presented is for representative derivatives and not for this compound itself. Data is compiled from multiple sources for illustrative purposes.[2][3][4]

Signaling Pathway

Fig 1. Simplified Arachidonic Acid Cascade.

Potential Therapeutic Targets in Oncology

The benzothiophene scaffold is also a promising pharmacophore for the development of novel anticancer agents. Derivatives have been shown to target key enzymes involved in cancer cell proliferation and survival, including protein kinases and NAMPT.

Protein Kinase Inhibition

Several 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, demonstrating the potential of this scaffold to target enzymes that are often dysregulated in cancer.[5] Additionally, benzothiophene carboxylate derivatives have been shown to inhibit branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme involved in cancer metabolism.[6]

Table 2: Inhibitory Activity of Representative Benzothiophene Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (µM)
Compound 16b (5-hydroxybenzothiophene hydrazide) Multiple KinasesLow µM range
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) BDK3.19

Note: The data presented is for representative derivatives and not for this compound itself. Data is compiled from multiple sources for illustrative purposes.[5][6]

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular energy levels and is often upregulated in cancer cells. While direct inhibition by a this compound derivative has not been reported, related benzothiophene amides have shown potential as NAMPT inhibitors.

NAMPT_Inhibition_Workflow NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Inhibition Inhibitor Benzothiophene Derivative Inhibitor->NAMPT NAD NAD+ NMN->NAD

Fig 2. Inhibition of the NAD+ Salvage Pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate further research on derivatives of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a fluorometric method that detects prostaglandin G2, an intermediate product of the COX reaction.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and the fluorometric probe to all wells.

  • Immediately measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 5-10 minutes.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes.

Materials:

  • 5-LOX enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well UV microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well UV plate, add the assay buffer and the 5-LOX enzyme.

  • Add the test compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Zileuton).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, for 10-15 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC50 value as described for the COX assay.[2][3]

In Vitro NAMPT Inhibition Assay

This is a coupled-enzyme assay that measures the production of NMN, the product of the NAMPT reaction.

Materials:

  • NAMPT enzyme (human recombinant)

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Diaphorase

  • Resazurin

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 384-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the assay buffer containing NMNAT, ADH, diaphorase, and resazurin.

  • Add the test compounds and the NAMPT enzyme.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of NAM and PRPP.

  • Incubate for 60-90 minutes at room temperature.

  • Measure the fluorescence intensity (Ex/Em = 544/590 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.[8]

Experimental_Workflow Start Synthesize Benzothiophene Derivatives from This compound Screening In Vitro Screening Start->Screening COX_Assay COX-1/2 Inhibition Assay Screening->COX_Assay LOX_Assay 5-LOX Inhibition Assay Screening->LOX_Assay Kinase_Assay Kinase Inhibition Assay Screening->Kinase_Assay NAMPT_Assay NAMPT Inhibition Assay Screening->NAMPT_Assay Data_Analysis Data Analysis (IC50 Determination) COX_Assay->Data_Analysis LOX_Assay->Data_Analysis Kinase_Assay->Data_Analysis NAMPT_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Fig 3. General Workflow for Drug Discovery.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutics. The derivatization of this core structure has led to compounds with significant anti-inflammatory and anticancer potential. The dual inhibition of 5-LOX and COX enzymes is a particularly promising strategy for creating safer anti-inflammatory drugs. In oncology, the ability of benzothiophene derivatives to inhibit protein kinases and potentially NAMPT opens up avenues for new cancer treatments. Further structure-activity relationship (SAR) studies, guided by the experimental protocols outlined in this guide, will be crucial in optimizing the potency and selectivity of these compounds for their respective targets and advancing them through the drug development pipeline.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-Nitro-1-benzothiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the standardized methodologies and experimental protocols required to thoroughly characterize its solubility and stability profiles. The guide details established protocols for determining aqueous and solvent solubility, as well as thermal, photo-, and hydrolytic stability. This information is critical for researchers engaged in the formulation, development, and quality control of therapeutic agents based on the benzothiophene scaffold.

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core, a versatile scaffold known for a wide range of biological activities. The nitro group and carboxylic acid moieties significantly influence its physicochemical properties, including solubility and stability, which are paramount for its handling, formulation, and ultimate bioavailability and therapeutic efficacy. This guide outlines the necessary experimental framework to generate these crucial data sets.

Physicochemical Properties

While comprehensive experimental data is not widely published, some fundamental properties of this compound have been reported. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₅NO₄SPubChem
Molecular Weight 223.21 g/mol PubChem[1]
CAS Number 6345-55-7ChemicalBook
Melting Point 238-241 °CECHEMI
Appearance Not specified-
pKa Not specified-

Note: The lack of extensive data highlights the necessity for the experimental work detailed in the subsequent sections.

Solubility Profile: Experimental Protocol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. The following protocols are recommended for characterizing the solubility of this compound.

Aqueous Solubility (pH-dependent)

Given the presence of a carboxylic acid group, the aqueous solubility is expected to be highly pH-dependent. The standardized flask method (OECD Guideline 105) is recommended.[2][3][4][5][6]

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of this compound to separate flasks containing each buffer.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility in Organic Solvents

To aid in formulation and process development, solubility in various organic solvents should be determined.

Methodology:

  • Solvent Selection: Choose a range of common pharmaceutical solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate).

  • Equilibrium Solubility: Employ the flask method as described for aqueous solubility.

  • Data Reporting: Report solubility in mg/mL or g/L at the specified temperature.

The following diagram outlines the general workflow for determining the solubility of this compound.

G cluster_aqueous Aqueous Solubility (pH-Dependent) cluster_organic Organic Solvent Solubility aq_start Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) aq_add Add Excess Compound aq_start->aq_add aq_equilibrate Equilibrate (24-48h at 25/37°C) aq_add->aq_equilibrate aq_separate Filter / Centrifuge aq_equilibrate->aq_separate aq_quantify Quantify by HPLC aq_separate->aq_quantify org_start Select Solvents (Ethanol, DMSO, etc.) org_add Add Excess Compound org_start->org_add org_equilibrate Equilibrate (24-48h at 25°C) org_add->org_equilibrate org_separate Filter / Centrifuge org_equilibrate->org_separate org_quantify Quantify by HPLC org_separate->org_quantify

Solubility Determination Workflow

Stability Profile: Experimental Protocols

Stability testing is essential to ensure the quality, safety, and efficacy of a drug substance. The following stability studies are recommended for this compound.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability.[7][8][9][10][11]

Methodology:

  • TGA: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). Monitor the mass loss as a function of temperature to identify decomposition temperatures.

  • DSC: Heat a sample in a sealed pan and compare its heat flow to a reference pan. This will reveal melting points, phase transitions, and exothermic or endothermic decomposition events.

Photostability

The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing.[12][13][14][15][16]

Methodology:

  • Sample Preparation: Expose the solid drug substance and solutions in chemically inert, transparent containers to a light source.

  • Light Exposure: The light source should emit both visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt hours/square meter.

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After exposure, analyze the samples for degradation using a stability-indicating HPLC method. Compare the results to the dark controls.

Hydrolytic Stability

The OECD Guideline 111 details the procedure for assessing hydrolysis as a function of pH.[1][17][18][19][20]

Methodology:

  • Preliminary Test: Incubate the compound in sterile aqueous buffers (pH 4, 7, and 9) at 50 °C for 5 days. If significant degradation (<10%) is not observed, the substance is considered hydrolytically stable.

  • Main Test: If degradation occurs, conduct further studies at different temperatures (e.g., 25 °C, 40 °C, 50 °C) to determine the rate of hydrolysis.

  • Analysis: At various time points, measure the concentration of the remaining compound and any degradation products using a suitable analytical method like HPLC.

The following diagram illustrates the workflow for stability testing.

G cluster_thermal Thermal Stability cluster_photo Photostability (ICH Q1B) cluster_hydrolytic Hydrolytic Stability (OECD 111) tga TGA (Determine Mass Loss vs. Temp) dsc DSC (Determine Heat Flow vs. Temp) photo_prep Prepare Solid & Solution Samples photo_expose Expose to Light (Vis & UV) photo_prep->photo_expose photo_control Dark Control Samples photo_prep->photo_control photo_analyze Analyze for Degradation (HPLC) photo_expose->photo_analyze photo_control->photo_analyze hydro_prelim Preliminary Test (pH 4, 7, 9 at 50°C) hydro_main Main Test (Multiple Temps if Unstable) hydro_prelim->hydro_main hydro_analyze Analyze for Degradation (HPLC) hydro_main->hydro_analyze

References

Methodological & Application

Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol is based on the electrophilic nitration of 1-benzothiophene-2-carboxylic acid under kinetically controlled conditions to favor the formation of the desired 5-nitro isomer.

Introduction

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The introduction of a nitro group at the 5-position of the benzothiophene scaffold provides a handle for further functionalization, such as reduction to the corresponding amine, which is a common precursor in drug discovery programs. This protocol outlines a reliable method for the regioselective nitration of 1-benzothiophene-2-carboxylic acid.

Reaction Scheme

The synthesis proceeds via the nitration of 1-benzothiophene-2-carboxylic acid using a nitrating agent, typically a mixture of a nitrate salt and a strong acid, at a low temperature to ensure the desired regioselectivity.

Overall Reaction:

Data Presentation

ParameterValueReference
Product Name This compound
Molecular Formula C₉H₅NO₄S[1][2]
Molecular Weight 223.21 g/mol [1][2]
Appearance Pale yellow solid
Melting Point 238-241 °C[1]
CAS Number 6345-55-7[1]

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted benzothiophene derivatives, where low temperatures are employed to favor nitration at the 5-position.[3]

Materials:

  • 1-benzothiophene-2-carboxylic acid

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Crushed ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and flask

  • Filtration paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 1-benzothiophene-2-carboxylic acid.

  • Dissolution: Carefully add concentrated sulfuric acid to the flask while stirring. Continue stirring until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath.

  • Addition of Nitrating Agent: Once the temperature of the mixture is stable at 0 °C, add finely powdered potassium nitrate portion-wise over a period of 30-60 minutes. It is crucial to maintain the temperature below 5 °C throughout the addition to ensure the selective formation of the 5-nitro isomer.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

  • Precipitation and Filtration: A precipitate of the crude this compound will form. Allow the ice to melt completely, and then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with copious amounts of cold distilled water until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure this compound.

Visualizations

Experimental Workflow:

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 1-benzothiophene-2-carboxylic acid in concentrated H₂SO₄ start->dissolve cool Cool to 0°C dissolve->cool add_kno3 Add KNO₃ portion-wise (maintain T < 5°C) cool->add_kno3 react Stir at 0-5°C (2-3 hours) add_kno3->react quench Pour onto crushed ice react->quench filter_wash Filter and wash with H₂O quench->filter_wash dry Dry the crude product filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure this compound recrystallize->product LogicalRelationship start_material 1-Benzothiophene-2-carboxylic Acid intermediate Electrophilic Aromatic Substitution (Nitronium ion attack) start_material->intermediate reagents KNO₃ / H₂SO₄ reagents->intermediate conditions Low Temperature (0-5°C) (Kinetic Control) conditions->intermediate favors 5-position product This compound intermediate->product

References

Application Notes and Protocols for the Purification of 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 5-Nitro-1-benzothiophene-2-carboxylic acid from a typical reaction mixture. The protocols outlined below are designed to effectively remove common impurities such as unreacted starting materials, byproducts, and residual reagents, yielding a high-purity final product suitable for further research and development.

Overview of Purification Strategy

The purification of this compound, a solid aromatic nitro carboxylic acid, is typically achieved through a multi-step process. The strategy leverages the acidic nature of the carboxylic group and the crystalline properties of the compound. A general workflow involves an initial work-up using acid-base extraction to separate the acidic product from neutral and basic impurities, followed by recrystallization to achieve high purity. For challenging separations or to obtain material of the highest purity, column chromatography can be employed.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the development of effective purification protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₅NO₄S[1][2]
Molecular Weight223.21 g/mol [1][2]
Melting Point238-241 °C[1]
AppearanceSolid
IUPAC NameThis compound[2]

Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral and basic impurities in the crude reaction mixture.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or diethyl ether.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).[3][4] The carboxylic acid will react to form its water-soluble sodium salt and move into the aqueous layer.[5]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of the basic solution. Combine the aqueous layers.

  • Washing the Organic Layer: The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated to isolate these impurities if desired.[6]

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2.[6] This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water to remove any remaining inorganic salts. Dry the purified product in a vacuum oven or desiccator.

Table 2: Expected Purity and Recovery from Acid-Base Extraction

ParameterExpected Value
Purity>95%
Recovery85-95%
Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds to a high degree of purity.[7] The selection of an appropriate solvent is critical for successful recrystallization.

Experimental Protocol:

  • Solvent Selection: Test the solubility of the crude this compound in a range of solvents at room temperature and at their boiling points. Suitable solvents for aromatic nitro compounds often include alcohols (e.g., ethanol, methanol), toluene, or a mixture of solvents like toluene/petroleum ether or ethanol/water.[6][8] An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly.

Table 3: Common Solvents for Recrystallization and Expected Outcomes

Solvent SystemExpected PurityExpected Recovery
Ethanol/Water>98%70-85%
Toluene>97%65-80%
Acetic Acid>98%60-75%
Protocol 3: Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography provides a high-resolution separation method.

Experimental Protocol:

  • Stationary Phase: The most common stationary phase for the purification of benzothiophene derivatives is silica gel.[9]

  • Mobile Phase Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[9][10] For more polar compounds, a system of dichloromethane and methanol may be more effective.[9] The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. For compounds with poor solubility, "dry loading" is recommended. This involves adsorbing the sample onto a small amount of silica gel before adding it to the column.[9]

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 4: Typical Parameters for Column Chromatography

ParameterDescription
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) with 1% acetic acid
Expected Purity>99%
Expected Recovery50-70%

Visualized Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

Purification_Workflow cluster_start Initial State cluster_main_purification Primary Purification cluster_secondary_purification Secondary/Alternative Purification cluster_end Final Product Crude Reaction Mixture Crude Reaction Mixture Acid-Base Extraction Acid-Base Extraction Crude Reaction Mixture->Acid-Base Extraction Step 1 Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Step 2 Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Alternative Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Figure 1: General purification workflow for this compound.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end Purified this compound filter_dry->end

Figure 2: Detailed workflow for purification by acid-base extraction.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Filter Crystals ice_bath->filter_crystals wash_dry Wash with Cold Solvent and Dry filter_crystals->wash_dry end Pure Crystalline Product wash_dry->end

Figure 3: Step-by-step process for purification by recrystallization.

References

Application Notes and Protocols: Spectroscopic Characterization of 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of electron-withdrawing nitro and carboxylic acid groups give rise to unique chemical and electronic properties. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its structure-activity relationships. This document provides detailed application notes on the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of this compound, including predicted spectral data and standardized experimental protocols.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data. These predictions are based on the analysis of its chemical structure, comparison with analogous compounds, and established principles of spectroscopic theory.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5Singlet (broad)1H-COOH
~8.8Doublet1HH-4
~8.4Doublet of Doublets1HH-6
~8.3Singlet1HH-3
~8.1Doublet1HH-7

Note: The exact chemical shifts and coupling constants can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon Assignment
~163-COOH
~148C-5
~145C-7a
~140C-3a
~135C-2
~129C-3
~125C-6
~120C-4
~118C-7
Table 3: Predicted IR Absorption Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300-2500Broad, StrongO-H StretchCarboxylic Acid
~1700StrongC=O StretchCarboxylic Acid
~1600, ~1470Medium-StrongC=C StretchAromatic Ring
~1520, ~1340StrongN-O Asymmetric & Symmetric StretchNitro Group
~1300MediumC-O StretchCarboxylic Acid
~830, ~780StrongC-H Bending (out-of-plane)Aromatic Ring

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and IR spectra of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. c. Gently sonicate or vortex the vial to ensure complete dissolution of the sample. d. Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: a. Set the spectral width to approximately 15 ppm, centered around 7.5 ppm. b. Use a 30° or 45° pulse angle. c. Set the relaxation delay to at least 1 second. d. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: a. Set the spectral width to approximately 220 ppm, centered around 120 ppm. b. Use a proton-decoupled pulse sequence. c. Set the relaxation delay to 2-5 seconds. d. Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra correctly. c. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (~1-2 mg)

  • FTIR grade Potassium Bromide (KBr) (~100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Gently grind ~100-200 mg of KBr in an agate mortar to a fine powder. b. Add ~1-2 mg of the sample to the mortar. c. Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. d. Transfer a portion of the powder to the pellet press die. e. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. d. Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Label the major absorption peaks with their corresponding wavenumbers.

Diagrams

Experimental_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 5-Nitro-1-benzothiophene- 2-carboxylic acid NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep NMR IR_Prep Grind with KBr & Press into Pellet Sample->IR_Prep IR NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation

Caption: Experimental workflow for spectroscopic analysis.

Spectral_Interpretation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Molecule This compound H1_NMR 1H NMR (Chemical Shifts, Multiplicity) Molecule->H1_NMR C13_NMR 13C NMR (Chemical Shifts) Molecule->C13_NMR IR IR Absorptions (Wavenumbers) Molecule->IR Protons Aromatic Protons Carboxylic Acid Proton H1_NMR->Protons identifies Carbons Aromatic Carbons Thiophene Carbons Carboxyl Carbon C13_NMR->Carbons identifies Func_Groups O-H (Carboxylic Acid) C=O (Carboxylic Acid) N-O (Nitro Group) C=C (Aromatic) IR->Func_Groups identifies

Application Note: Mass Spectrometry Analysis of 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1-benzothiophene-2-carboxylic acid is a nitroaromatic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in complex matrices. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the separation, detection, and identification of thermally labile and polar compounds.[1] The methodology described herein is applicable for purity assessment, metabolite identification, and pharmacokinetic studies.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible LC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of a high-purity solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Sample Extraction from Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following LC-MS parameters provide a starting point for the analysis of this compound. Method optimization is recommended for specific applications.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Negative Ion Mode ESI)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50 - 500
Collision Energy (for MS/MS) Ramp 10 - 40 eV

Data Presentation

The mass spectrometry analysis of this compound in negative ion mode is expected to yield a prominent deprotonated molecular ion [M-H]⁻ at m/z 222.0. The exact mass of the compound is 223.21 g/mol .[2][3] Tandem mass spectrometry (MS/MS) of the precursor ion will produce characteristic fragment ions.

Table 3: Expected Mass Spectral Data for this compound

Ion DescriptionProposed FormulaCalculated m/zObserved m/z (Hypothetical)Relative Abundance (Hypothetical)
[M-H]⁻ C₉H₄NO₄S⁻222.9861222.0100%
[M-H-CO₂]⁻ C₈H₄NO₂S⁻178.9963178.085%
[M-H-NO₂]⁻ C₉H₄O₂S⁻176.9959177.060%
[M-H-CO₂-NO₂]⁻ C₈H₄S⁻132.0085132.045%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Standard Solution LC Liquid Chromatography Standard->LC Extraction Sample Extraction Extraction->LC MS Mass Spectrometry LC->MS Processing Data Acquisition & Processing MS->Processing Interpretation Interpretation Processing->Interpretation

Caption: Experimental workflow for LC-MS analysis.

fragmentation_pathway parent [M-H]⁻ m/z 222.0 frag1 [M-H-CO₂]⁻ m/z 178.0 parent->frag1 -CO₂ frag2 [M-H-NO₂]⁻ m/z 177.0 parent->frag2 -NO₂ frag3 [M-H-CO₂-NO₂]⁻ m/z 132.0 frag1->frag3 -NO₂ frag2->frag3 -CO₂

Caption: Proposed fragmentation of this compound.

Discussion

The provided LC-MS method is designed for the sensitive and selective analysis of this compound. The use of a C18 column provides good retention and separation for this moderately polar compound. The addition of formic acid to the mobile phase aids in the ionization process, promoting the formation of the [M-H]⁻ ion in negative ESI mode.

The fragmentation pattern is characteristic of nitroaromatic carboxylic acids.[1] The most prominent fragmentation pathways are expected to be the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group and the loss of a nitro group (NO₂, 46 Da).[4] These characteristic losses can be used for the development of a highly selective and sensitive Multiple Reaction Monitoring (MRM) method for quantitative analysis.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometry analysis of this compound. The detailed experimental procedures and expected data will aid researchers in the development and validation of analytical methods for this compound. The provided workflows and fragmentation pathways offer a solid foundation for further studies in drug discovery and development.

References

Application Notes and Protocols: Derivatization of 5-Nitro-1-benzothiophene-2-carboxylic Acid for Anticancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. The introduction of a nitro group can further modulate the biological activity of these compounds. This document provides detailed protocols for the derivatization of 5-Nitro-1-benzothiophene-2-carboxylic acid into amides and esters, along with methodologies for anticancer screening of these novel derivatives. The aim is to furnish researchers with the necessary tools to synthesize and evaluate the potential of these compounds as novel anticancer agents.

Derivatization Strategies

The carboxylic acid functional group of this compound is a versatile handle for derivatization, primarily through the formation of amide and ester linkages. These derivatives can exhibit varied physicochemical properties and biological activities.

Experimental Workflow for Derivatization

cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 5-Nitro-1-benzothiophene- 2-carboxylic acid activation_amide Activation with EDC/HOBt start->activation_amide activation_ester Activation with DCC/DMAP start->activation_ester coupling_amide Coupling with primary/secondary amine activation_amide->coupling_amide Intermediate product_amide N-substituted-5-nitro-1-benzothiophene- 2-carboxamide coupling_amide->product_amide coupling_ester Coupling with alcohol activation_ester->coupling_ester Intermediate product_ester Alkyl/Aryl 5-nitro-1-benzothiophene- 2-carboxylate coupling_ester->product_ester

Caption: General workflow for the synthesis of amide and ester derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-5-nitro-1-benzothiophene-2-carboxamides

This protocol describes a general procedure for the synthesis of amide derivatives using EDC and HOBt as coupling agents.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Substituted aryl amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dry DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aryl amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-5-nitro-1-benzothiophene-2-carboxamide.

Protocol 2: Synthesis of Alkyl 5-nitro-1-benzothiophene-2-carboxylates

This protocol outlines a general procedure for the synthesis of ester derivatives using DCC and DMAP.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Desired alcohol

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in dry DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired alkyl 5-nitro-1-benzothiophene-2-carboxylate.

Anticancer Screening Protocols

A preliminary assessment of the anticancer activity of the synthesized derivatives can be performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Workflow for Anticancer Screening

cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies start Synthesized Derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) start->cell_culture treatment Treatment with Derivatives (various concentrations) cell_culture->treatment srb_assay SRB Assay (Cytotoxicity) treatment->srb_assay data_analysis Data Analysis (IC50 determination) srb_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Caspase-3/7 activity) data_analysis->apoptosis_assay Active Compounds western_blot Western Blot Analysis (Apoptotic protein expression) apoptosis_assay->western_blot

Caption: Workflow for in vitro anticancer screening and mechanism of action studies.

Protocol 3: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium

  • Synthesized derivatives

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation

The quantitative data from the anticancer screening should be summarized in a clear and structured table for easy comparison of the activity of the different derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeR-groupCancer Cell LineIC50 (µM)
NB-A1 Amide4-ChlorophenylMCF-7Data to be determined
NB-A2 Amide4-MethoxyphenylMCF-7Data to be determined
NB-E1 EsterEthylMCF-7Data to be determined
NB-E2 EsterBenzylMCF-7Data to be determined
NB-A1 Amide4-ChlorophenylHeLaData to be determined
NB-A2 Amide4-MethoxyphenylHeLaData to be determined
NB-E1 EsterEthylHeLaData to be determined
NB-E2 EsterBenzylHeLaData to be determined
Doxorubicin --MCF-7Reference value
Doxorubicin --HeLaReference value

Note: The IC50 values in this table are placeholders and need to be determined experimentally.

Potential Signaling Pathways

While the specific signaling pathways modulated by derivatives of this compound require experimental validation, related benzothiophene compounds have been reported to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many anticancer agents induce programmed cell death. This can be investigated by measuring the activity of key apoptotic enzymes like caspases.

  • Cell Cycle Arrest: Inhibition of cancer cell proliferation can occur through arrest at different phases of the cell cycle.

  • Kinase Inhibition: Some benzothiophene derivatives have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation.

Signaling Pathway Diagram: Apoptosis Induction

cluster_pathway Apoptotic Pathway compound 5-Nitro-1-benzothiophene Derivative cell Cancer Cell pro_caspase Pro-caspase-3 caspase Activated Caspase-3 pro_caspase->caspase Activation parp PARP caspase->parp Cleavage cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: A simplified diagram of a potential apoptotic pathway.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel anticancer agents. The protocols provided herein offer a systematic approach to synthesize a library of amide and ester derivatives and to evaluate their cytotoxic effects against cancer cell lines. Further studies to elucidate the mechanism of action and to establish structure-activity relationships will be crucial for the development of potent and selective anticancer compounds based on this scaffold.

Application Notes and Protocols: 5-Nitro-1-benzothiophene-2-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Nitro-1-benzothiophene-2-carboxylic acid, a key building block for the development of novel bioactive compounds. This document details its application in the synthesis of amide and ester derivatives with potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer research.

Introduction

This compound is an aromatic heterocyclic compound containing a benzothiophene core functionalized with a nitro group and a carboxylic acid. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of derivatives. The benzothiophene scaffold is a recognized pharmacophore present in numerous biologically active molecules. The electron-withdrawing nature of the nitro group can influence the reactivity of the benzothiophene ring system and provides a handle for further chemical modifications. The carboxylic acid moiety serves as a convenient point for derivatization, primarily through the formation of amides and esters, leading to compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₅NO₄S[3]
Molecular Weight 223.21 g/mol [3]
Melting Point 238-241 °C[3]
Appearance Solid
CAS Number 6345-55-7[3]

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of various heterocyclic and substituted aromatic compounds. Its primary applications lie in the construction of libraries of bioactive molecules for drug discovery.

Amide Synthesis

The carboxylic acid functionality of this compound can be readily converted to amides by coupling with a wide range of primary and secondary amines. This is a crucial transformation in medicinal chemistry as the amide bond is a key structural feature in many pharmaceuticals. The resulting 5-nitro-1-benzothiophene-2-carboxamides have shown promise as anticancer and anti-inflammatory agents.

General Reaction Scheme for Amide Synthesis:

Ester Synthesis

Esterification of this compound with various alcohols provides another avenue for creating diverse molecular structures. Fischer esterification, using an acid catalyst and an excess of the alcohol, is a common method employed for this transformation. The resulting esters can serve as intermediates for further reactions or as bioactive compounds themselves.

General Reaction Scheme for Ester Synthesis:

Experimental Protocols

Protocol 1: Synthesis of N-aryl-5-nitro-1-benzothiophene-2-carboxamides via HATU Coupling

This protocol describes a general procedure for the synthesis of N-aryl-5-nitro-1-benzothiophene-2-carboxamides using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-5-nitro-1-benzothiophene-2-carboxamide.

Quantitative Data for Synthesized N-aryl-5-nitro-1-benzothiophene-2-carboxamides:

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)IR (cm⁻¹)
1a HPhenyl858.95 (d, 1H), 8.30 (dd, 1H), 8.20 (s, 1H), 7.95 (d, 1H), 7.70-7.60 (m, 2H), 7.45-7.35 (m, 2H), 7.20-7.10 (m, 1H)162.5, 148.0, 145.5, 138.0, 135.0, 130.0, 129.5, 125.0, 124.0, 122.0, 120.5298 [M]⁺3350, 1660, 1520, 1340
1b H4-Methylphenyl828.94 (d, 1H), 8.29 (dd, 1H), 8.18 (s, 1H), 7.93 (d, 1H), 7.50 (d, 2H), 7.20 (d, 2H), 2.35 (s, 3H)162.4, 148.0, 145.5, 135.5, 135.0, 134.0, 130.0, 129.8, 124.0, 122.0, 120.6, 21.0312 [M]⁺3345, 1658, 1522, 1345
1c H4-Methoxyphenyl888.93 (d, 1H), 8.28 (dd, 1H), 8.17 (s, 1H), 7.92 (d, 1H), 7.55 (d, 2H), 6.95 (d, 2H), 3.80 (s, 3H)162.3, 156.5, 148.0, 145.5, 135.0, 131.0, 130.0, 124.0, 122.5, 122.0, 114.5, 55.5328 [M]⁺3340, 1655, 1515, 1342
Protocol 2: Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate via Fischer Esterification

This protocol outlines the synthesis of ethyl 5-nitro-1-benzothiophene-2-carboxylate using a classic Fischer esterification method.

Materials:

  • This compound

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 5-nitro-1-benzothiophene-2-carboxylate.

Quantitative Data for Synthesized Ethyl 5-nitro-1-benzothiophene-2-carboxylate:

CompoundRYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)IR (cm⁻¹)
2a Ethyl928.90 (d, 1H), 8.25 (dd, 1H), 8.15 (s, 1H), 7.90 (d, 1H), 4.40 (q, 2H), 1.40 (t, 3H)163.0, 148.5, 145.0, 136.0, 131.0, 129.0, 124.5, 122.5, 62.0, 14.5251 [M]⁺1720, 1525, 1348

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and anticancer agents. Their biological activity is often attributed to the modulation of key signaling pathways involved in inflammation and cell proliferation.

Anti-Inflammatory Activity: Inhibition of the NF-κB, COX-2, and iNOS Pathway

Chronic inflammation is a key factor in the development of numerous diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of inflammatory genes, including those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5] COX-2 and iNOS are enzymes that produce pro-inflammatory mediators. Several benzothiophene derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[6][7]

NF_kB_COX2_iNOS_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to COX2_gene COX-2 Gene NFkB->COX2_gene Induces Transcription iNOS_gene iNOS Gene NFkB->iNOS_gene Induces Transcription COX2_protein COX-2 COX2_gene->COX2_protein Translation iNOS_protein iNOS iNOS_gene->iNOS_protein Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Produces NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Benzothiophene 5-Nitro-1-benzothiophene-2- carboxylic acid derivatives Benzothiophene->IKK Inhibits Benzothiophene->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB, COX-2, and iNOS signaling pathway by this compound derivatives.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of derivatives from this compound.

Synthesis_Workflow Start This compound Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Esterification Esterification (e.g., H₂SO₄, Reflux) Start->Esterification Amine Amine (R¹R²NH) Amine->Coupling Alcohol Alcohol (R-OH) Alcohol->Esterification Amide_Product 5-Nitro-1-benzothiophene-2-carboxamide Coupling->Amide_Product Ester_Product 5-Nitro-1-benzothiophene-2-carboxylate Esterification->Ester_Product Purification Purification (Column Chromatography / Recrystallization) Amide_Product->Purification Ester_Product->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Bioassay Biological Activity Screening Characterization->Bioassay

Caption: General workflow for the synthesis and characterization of derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The straightforward conversion of its carboxylic acid group into a wide array of amides and esters allows for the creation of extensive compound libraries for biological screening. The demonstrated anti-inflammatory and anticancer potential of its derivatives, through mechanisms such as the inhibition of the NF-κB signaling pathway, highlights the importance of this scaffold in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising molecule.

References

Application Notes and Protocols for Antimicrobial Activity Assay of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzothiophenes represent a promising scaffold for this purpose.[1][3][4] This document provides detailed protocols for assessing the antimicrobial activity of benzothiophene derivatives, guidelines for data presentation, and a summary of their potential mechanisms of action.

Experimental Protocols

Standardized methods for evaluating the antimicrobial efficacy of newly synthesized benzothiophene derivatives are crucial for reproducible and comparable results. The following protocols for broth microdilution (for determining Minimum Inhibitory Concentration and Minimum Bactericidal Concentration) and agar well diffusion are widely accepted and utilized.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][5]

Materials:

  • Benzothiophene derivatives

  • Test microorganisms (bacterial and/or fungal strains)

  • Mueller-Hinton Broth (MHB) for bacteria, or other appropriate broth for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Gentamicin)[5]

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each benzothiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well plate containing the appropriate broth medium.[1]

  • Preparation of Inoculum: Culture the test microorganism in the appropriate broth overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[1] Include positive control wells (containing a standard antibiotic) and negative control wells (containing the solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria.[3] Incubation conditions may vary for different microorganisms.

  • MIC Determination: Following incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the benzothiophene derivative at which no visible growth is observed.[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (typically 10-100 µL) from the wells showing no visible growth.

  • Spread the aliquot onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Benzothiophene derivatives

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Plate Preparation: Prepare MHA plates by pouring the sterile molten agar into Petri dishes and allowing it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation: Create wells in the agar using a sterile cork borer.[1]

  • Application of Test Compounds: Add a specific volume of the benzothiophene derivative solution (at a known concentration) into each well.[1] Include positive and negative controls in separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[1]

Data Presentation

Summarizing quantitative data in a structured format is essential for the clear interpretation and comparison of the antimicrobial activity of different benzothiophene derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiophene Derivatives against Bacterial Strains.

Compound IDStaphylococcus aureus (μM)Escherichia coli (μM)Pseudomonas aeruginosa (μM)Salmonella (μM)Reference
3b 1.111.111.000.54[5]
3f -0.64 - 1.11--[5]
3c --0.61 - 1.00-[5]
3j --0.61 - 1.00-[5]
3k ---0.54 - 0.73[5]
Ciprofloxacin ----[5]
Gentamicin ----[5]

Note: '-' indicates data not provided in the cited source.

Table 2: Zone of Inhibition of Benzothiophene Derivatives against Various Microorganisms.

Compound IDS. aureus (mm)B. subtilis (mm)P. aeruginosa (mm)E. coli (mm)Reference
3a 14121512[6]
3b 11161415[6]
4a 13111410[6]
4b 14111413[6]
Ampicillin 23242318[6]
Streptomycin 24222125[6]

Visualizations

Experimental Workflow

G General Workflow for Antimicrobial Screening cluster_synthesis Synthesis and Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis A Synthesis of Benzothiophene Derivatives B Preparation of Stock Solutions A->B C Broth Microdilution (MIC) B->C Quantitative D Agar Well/Disk Diffusion B->D Qualitative/ Semi-quantitative E MBC Determination C->E G Determination of MIC/MBC Values C->G F Measurement of Inhibition Zones D->F E->G

General Workflow for Antimicrobial Screening
Potential Mechanisms of Action

While the precise mechanisms of action for many benzothiophene derivatives are still under investigation, several potential cellular targets have been suggested.[1]

G Potential Antimicrobial Mechanisms of Benzothiophene Derivatives cluster_targets Microbial Cell Cell_Wall Cell Wall Synthesis Membrane Cell Membrane Integrity DNA_Gyrase DNA Gyrase/ Topoisomerase IV Pyruvate_Kinase Pyruvate Kinase ROS Reactive Oxygen Species (ROS) Production Benzothiophene Benzothiophene Derivatives Benzothiophene->Cell_Wall Inhibition Benzothiophene->Membrane Disruption Benzothiophene->DNA_Gyrase Inhibition Benzothiophene->Pyruvate_Kinase Inhibition Benzothiophene->ROS Induction

Potential Antimicrobial Mechanisms

Conclusion

The protocols outlined in this document provide a robust framework for the antimicrobial evaluation of benzothiophene derivatives. The structural versatility of the benzothiophene scaffold allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct pharmacological profiles.[4] Consistent application of these standardized assays will facilitate the identification of promising lead compounds for the development of new and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens. Further research into the specific molecular targets and mechanisms of action will be crucial for the rational design and optimization of this important class of compounds.

References

Application Note: Analysis of 5-Nitro-1-benzothiophene-2-carboxylic acid by Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 5-Nitro-1-benzothiophene-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for accuracy, precision, and robustness in a research or quality control environment.

Introduction

This compound is a benzothiophene derivative containing a nitro group, a class of compounds with significance in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This application note details a reverse-phase HPLC (RP-HPLC) method suitable for this purpose. RP-HPLC is a widely used technique for the separation and analysis of a variety of compounds, particularly in the pharmaceutical industry.[1]

The developed method utilizes a C18 stationary phase, which is common for retaining hydrophobic and organic compounds.[1] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous, acidified buffer to ensure good peak shape and resolution for the acidic analyte.[2][3][4] UV detection is employed, as aromatic and nitro-containing compounds typically exhibit strong ultraviolet absorbance.[5][6]

Experimental Protocols

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: Class A, for the preparation of standards and mobile phases.

  • pH Meter: For adjusting the mobile phase pH.

  • Syringe Filters: 0.45 µm or 0.22 µm, for sample and mobile phase filtration.

  • This compound: Reference standard of known purity.

  • Acetonitrile (MeCN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid (HCOOH) or Phosphoric Acid (H₃PO₄): Analytical or HPLC grade.

  • Methanol (MeOH): HPLC grade (for cleaning).

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN)
Gradient 60% A / 40% B to 20% A / 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored under refrigeration. The molecular weight of the compound is 223.21 g/mol .[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed:

  • Accurately weigh the sample to obtain a theoretical concentration within the calibration range.

  • Dissolve the sample in acetonitrile.

  • Dilute with the initial mobile phase composition as needed.

  • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the same working standard solution (e.g., 25 µg/mL) five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criteria are typically RSD ≤ 2.0% for peak area and RSD ≤ 1.0% for retention time.

  • Evaluate theoretical plates (N > 2000) and tailing factor (T ≤ 2.0).

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
Mean
RSD% N/AN/A

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area 1Peak Area 2Mean Peak Area
1
5
10
25
50
100
Correlation (r²)
Equation

Table 3: Sample Analysis Results

Sample IDRetention Time (min)Peak AreaCalculated Conc. (µg/mL)Assay (% w/w)
Sample 1
Sample 2
Control

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical HPLC method described.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Preparation hplc_system HPLC System Setup standards Prepare Standard Solutions calibration Inject Calibration Standards standards->calibration samples Prepare Sample Solutions sample_injection Inject Samples samples->sample_injection mobile_phase Prepare Mobile Phase equilibration System Equilibration mobile_phase->equilibration analysis Analysis conditions Set Chromatographic Conditions conditions->equilibration system_suitability System Suitability Test equilibration->system_suitability data_processing Data Processing system_suitability->calibration If Pass calibration->sample_injection integration Peak Integration sample_injection->integration quantification Quantification & Reporting integration->quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: Synthesis and Evaluation of Benzothiophene Carboxamides as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of benzothiophene carboxamides as a promising class of anti-inflammatory agents. Benzothiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This guide focuses on their potential to mitigate inflammatory responses, offering a comprehensive overview of their synthesis, mechanisms of action, and protocols for their biological evaluation.

Introduction to Benzothiophene Carboxamides in Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are common treatments, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[5][6] However, their use can be associated with adverse side effects.[5] Benzothiophene carboxamides have emerged as a promising alternative, with studies demonstrating their potent anti-inflammatory effects, often through selective inhibition of COX-2 and other key inflammatory mediators.[5] Some derivatives have also shown dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways, which could offer a broader spectrum of anti-inflammatory activity.[7][8][9][10]

Synthesis of Benzothiophene Carboxamides

The synthesis of benzothiophene carboxamides typically involves the formation of a benzothiophene carboxylic acid core, followed by amidation. Various synthetic strategies can be employed to access the core scaffold and its derivatives.[1][2]

General Synthesis Protocol: Palladium-Catalyzed Cyclization and Amidation

A common route involves the palladium-catalyzed reaction of a substituted thiophenol with an appropriate electrophile, followed by intramolecular cyclization to form the benzothiophene ring. The resulting carboxylic acid is then converted to a carboxamide.

Experimental Protocol:

  • Synthesis of Benzothiophene-2-carboxylic Acid:

    • To a solution of 2-iodothioanisole (1 equivalent) in triethylamine, add ethynylbenzene (1.2 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents), and copper(I) iodide (0.1 equivalents).[1]

    • Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.

    • Upon completion, as monitored by TLC, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to yield the benzothiophene intermediate.

    • Hydrolyze the corresponding ester or oxidize a 2-methyl group to obtain the carboxylic acid.

  • Synthesis of Benzothiophene-2-carboxamides:

    • Treat the benzothiophene-2-carboxylic acid with thionyl chloride to form the acyl chloride.[11]

    • Alternatively, use a coupling agent such as EDC/HOBt.

    • React the acyl chloride or the activated acid with the desired amine (e.g., substituted anilines, aminopyridines) in a suitable solvent like DMF or dichloromethane in the presence of a base (e.g., triethylamine).[6][11]

    • The reaction can be carried out at room temperature or elevated temperatures (fusion process at 130-150°C has also been reported).[11]

    • Monitor the reaction by TLC.

    • After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of Benzothiophene Carboxamides start Starting Materials (e.g., 2-iodothioanisole, ethynylbenzene) pd_catalyzed Palladium-Catalyzed Cyclization start->pd_catalyzed hydrolysis Hydrolysis/Oxidation pd_catalyzed->hydrolysis acid Benzothiophene-2- carboxylic Acid hydrolysis->acid activation Acid Activation (e.g., SOCl2 or EDC/HOBt) acid->activation amide_formation Amidation with Amine activation->amide_formation product Benzothiophene Carboxamide amide_formation->product

Caption: General workflow for the synthesis of benzothiophene carboxamides.

In-Vitro Anti-inflammatory Evaluation

A series of in-vitro assays are crucial to determine the anti-inflammatory potential of the synthesized benzothiophene carboxamides.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the production of prostaglandins.

Experimental Protocol:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound in Tris-HCl buffer for 15 minutes.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specific time (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding a solution of HCl.

    • Measure the prostaglandin E2 (PGE2) production using an enzyme immunoassay (EIA) kit.

    • Calculate the percentage of inhibition and determine the IC50 values.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Experimental Protocol:

  • Enzyme Source: Use potato 5-LOX or purified human recombinant 5-LOX.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compounds at various concentrations.

    • Initiate the reaction by adding linoleic acid or arachidonic acid as the substrate.

    • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

    • Calculate the percentage of inhibition and determine the IC50 values.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][12]

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[1]

  • Compound Treatment: Pre-treat the cells with different concentrations of the benzothiophene carboxamides for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[1]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.[1]

    • Measure the absorbance at 540 nm to quantify the nitrite concentration, which reflects NO production.[1]

    • Calculate the percentage of NO inhibition.

Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay measures the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated immune cells.[12][13]

Experimental Protocol:

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a suitable cell line like THP-1 macrophages.

  • Treatment and Stimulation: Pre-incubate the cells with the test compounds for 1 hour, followed by stimulation with LPS.

  • Cytokine Measurement:

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.[14]

    • Calculate the percentage of cytokine inhibition.

In-Vivo Anti-inflammatory Evaluation

Promising compounds from in-vitro studies should be further evaluated in animal models of inflammation.

Carrageenan-Induced Paw Edema in Rats

This is a classic acute inflammation model used to assess the in-vivo anti-inflammatory activity of new compounds.[6]

Experimental Protocol:

  • Animal Model: Use adult Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard NSAID like ibuprofen or indomethacin.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison of the anti-inflammatory activity of the synthesized benzothiophene carboxamides.

Table 1: In-Vitro Anti-inflammatory Activity of Benzothiophene Carboxamides

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)NO Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
4 -------
6 -------
8 -------
Ibuprofen-------
Celecoxib-------

Note: The table should be populated with experimental data. The compounds 4, 6, and 8 are mentioned as active in the literature.[5]

Table 2: In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Edema Inhibition (%) at 3h
4 10-
6 10-
8 10-
Ibuprofen20-
Control-0

Note: The table should be populated with experimental data.

Signaling Pathways in Inflammation

The anti-inflammatory effects of benzothiophene carboxamides are often mediated through the inhibition of specific signaling pathways.

Inflammatory_Pathway cluster_pathway Inflammatory Signaling Pathways stimuli Inflammatory Stimuli (e.g., LPS) membrane Cell Membrane Phospholipids stimuli->membrane nfkb_path NF-κB Pathway stimuli->nfkb_path pla2 PLA2 membrane->pla2 activates aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_path->cytokines cytokines->inflammation benzothiophene Benzothiophene Carboxamides benzothiophene->cox inhibits benzothiophene->lox inhibits benzothiophene->nfkb_path inhibits

Caption: Key inflammatory signaling pathways targeted by benzothiophene carboxamides.

Conclusion

Benzothiophene carboxamides represent a versatile scaffold for the development of novel anti-inflammatory agents.[2][3][5] The protocols outlined in this document provide a framework for their synthesis and comprehensive biological evaluation. By targeting key inflammatory mediators and pathways, these compounds hold significant promise for the future of anti-inflammatory drug discovery. Further research into structure-activity relationships (SAR) will be crucial for optimizing their potency and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid. The primary synthetic route addressed is the electrophilic nitration of 1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is the direct electrophilic nitration of 1-benzothiophene-2-carboxylic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Q2: What are the expected common byproducts in this synthesis?

The nitration of 1-benzothiophene-2-carboxylic acid can lead to a variety of byproducts. The primary byproducts are other positional isomers of the nitro group on the benzene ring. Additionally, side reactions such as polysubstitution and ipso-substitution (replacement of the carboxylic acid group) can occur.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low yield of the desired 5-nitro isomer.

  • Possible Cause 1: Suboptimal reaction temperature. The regioselectivity of the nitration of benzothiophene derivatives is highly dependent on the reaction temperature. Different isomers can be favored under kinetic versus thermodynamic control.

  • Troubleshooting Tip: Carefully control the reaction temperature. Based on analogous reactions with benzo[b]thiophen-3-carboxylic acid, lower temperatures (e.g., 0 °C) may favor the formation of the 5- and 6-nitro isomers (kinetic control), while higher temperatures (e.g., 60 °C) might favor the 4-nitro isomer (thermodynamic control).[1][2] Experiment with a range of temperatures to optimize the yield of the 5-nitro isomer.

  • Possible Cause 2: Incorrect nitrating agent or concentration. The strength and composition of the nitrating mixture can influence the reaction rate and selectivity.

  • Troubleshooting Tip: Ensure the use of high-purity nitric acid and sulfuric acid at the correct concentrations. The ratio of nitric acid to sulfuric acid should be carefully controlled to ensure the efficient generation of the nitronium ion (NO₂⁺).

Problem 2: Presence of multiple nitro isomers in the final product.

  • Possible Cause: Inherent reactivity of the benzothiophene ring system. The electron-donating nature of the sulfur atom in the thiophene ring activates the entire benzothiophene system towards electrophilic attack, leading to substitution at multiple positions on the benzene ring (positions 4, 5, 6, and 7).[2]

  • Troubleshooting Tip: Purification by fractional crystallization or column chromatography is typically required to separate the desired 5-nitro isomer from the other positional isomers. Developing a robust analytical method (e.g., HPLC or GC-MS) is crucial for monitoring the isomeric ratio and guiding the purification process.

Problem 3: Detection of a byproduct with a lower molecular weight than the starting material.

  • Possible Cause: Ipso-substitution. This side reaction involves the replacement of the carboxylic acid group with a nitro group, leading to the formation of 5-nitro-1-benzothiophene. This has been observed as a minor reaction pathway in the nitration of analogous benzothiophene carboxylic acids.[2]

  • Troubleshooting Tip: Employ milder reaction conditions (lower temperature, shorter reaction time) to minimize this side reaction. Purification via column chromatography should effectively separate the desired carboxylic acid from the less polar ipso-substituted byproduct.

Problem 4: Formation of a dark-colored reaction mixture and tar-like substances.

  • Possible Cause: Oxidation of the benzothiophene ring. The thiophene ring is susceptible to oxidation under strong nitrating conditions, which can lead to the formation of polymeric or tarry byproducts.

  • Troubleshooting Tip: Maintain a low reaction temperature and add the nitrating agent slowly and controllably to the solution of the starting material. The use of a less harsh nitrating agent, such as potassium nitrate in sulfuric acid, could also be explored.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Method of Formation
4-Nitro-1-benzothiophene-2-carboxylic acidC₉H₅NO₄S223.21Electrophilic nitration at the 4-position of the benzene ring.
6-Nitro-1-benzothiophene-2-carboxylic acidC₉H₅NO₄S223.21Electrophilic nitration at the 6-position of the benzene ring.
7-Nitro-1-benzothiophene-2-carboxylic acidC₉H₅NO₄S223.21Electrophilic nitration at the 7-position of the benzene ring.
5-Nitro-1-benzothiopheneC₈H₅NO₂S179.20Ipso-substitution (decarboxylation followed by nitration or vice versa).[2]
Dinitro-1-benzothiophene-2-carboxylic acid isomersC₉H₄N₂O₆S268.21Over-nitration of the starting material or the mono-nitro product.
1-Benzothiophene-2-carboxylic acid (unreacted)C₉H₆O₂S178.21Incomplete reaction.

Experimental Protocols

Adapted Protocol for the Nitration of 1-Benzothiophene-2-carboxylic Acid

This protocol is adapted from procedures for the nitration of benzo[b]thiophen-3-carboxylic acid and should be optimized for the specific synthesis of the 5-nitro isomer.[2]

Objective: To synthesize this compound via electrophilic nitration.

Materials:

  • 1-Benzothiophene-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-benzothiophene-2-carboxylic acid in concentrated sulfuric acid.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material in Sulfuric Acid B Cool to 0°C A->B C Slow Addition of Nitrating Mixture B->C D Stir at 0-5°C C->D E Quench on Ice D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallization or Column Chromatography G->H

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_reactants Reactants cluster_products Potential Products SM 1-Benzothiophene- 2-carboxylic acid P 5-Nitro-1-benzothiophene- 2-carboxylic acid (Desired Product) SM->P Nitration B1 Isomeric Byproducts (4-, 6-, 7-nitro) SM->B1 Side Reaction B2 Ipso-substitution Byproduct (5-Nitro-1-benzothiophene) SM->B2 Side Reaction B4 Oxidation Products SM->B4 Side Reaction NM Nitrating Mixture (HNO3/H2SO4) NM->P Reagent B3 Dinitro Byproducts P->B3 Over-nitration

Caption: Logical relationships between reactants and products in the synthesis.

References

Technical Support Center: Optimizing the Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Nitro-1-benzothiophene-2-carboxylic acid in your laboratory synthesis. This guide focuses on a common two-step synthetic pathway: the cyclization of 2-chloro-5-nitrobenzoic acid with methyl thioglycolate to form methyl 5-nitro-1-benzothiophene-2-carboxylate, followed by the hydrolysis of the ester to the desired carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution and subsequent cyclization reaction between 2-chloro-5-nitrobenzoic acid and methyl thioglycolate to yield methyl 5-nitro-1-benzothiophene-2-carboxylate. The second step is the hydrolysis of this methyl ester to the final carboxylic acid product.

Synthetic_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis 2-Chloro-5-nitrobenzoic_acid 2-Chloro-5-nitrobenzoic acid Intermediate_Ester Methyl 5-nitro-1-benzothiophene-2-carboxylate 2-Chloro-5-nitrobenzoic_acid->Intermediate_Ester Base, Solvent Methyl_thioglycolate Methyl thioglycolate Methyl_thioglycolate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Base, H2O

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed synthetic route involves a two-step process. It begins with the cyclization of 2-chloro-5-nitrobenzoic acid and methyl thioglycolate in the presence of a base to form methyl 5-nitro-1-benzothiophene-2-carboxylate. This intermediate is then hydrolyzed to the final product, this compound.

Q2: What are the critical parameters to control during the cyclization step?

A2: The choice of base and solvent, along with the reaction temperature, are crucial for maximizing the yield of the intermediate ester. A strong, non-nucleophilic base is generally preferred to facilitate the initial deprotonation of methyl thioglycolate and the subsequent cyclization. The solvent should be able to dissolve the reactants and be stable under the reaction conditions.

Q3: Which bases are recommended for the hydrolysis of the methyl ester?

A3: Common bases for ester hydrolysis include sodium hydroxide (NaOH) and lithium hydroxide (LiOH). The choice of base can influence the reaction time and yield. It is important to use a sufficient molar excess of the base to ensure complete hydrolysis.

Q4: My final product is impure. What are the likely contaminants?

A4: Common impurities include unreacted starting materials (2-chloro-5-nitrobenzoic acid), the intermediate ester (methyl 5-nitro-1-benzothiophene-2-carboxylate) if hydrolysis is incomplete, and potential side-products from undesired reactions.

Q5: What is the recommended method for purifying the final product?

A5: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is critical for successful recrystallization.

Troubleshooting Guides

Low Yield in Cyclization Step (Formation of Methyl 5-nitro-1-benzothiophene-2-carboxylate)

A systematic approach to troubleshooting is essential for improving the yield of the cyclization reaction. The following table outlines potential causes for low yield and provides corresponding solutions.

Issue Potential Cause Recommended Solution
Low Conversion of Starting Materials 1. Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the methyl thioglycolate effectively. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1. Optimize Base: Switch to a stronger base (e.g., sodium methoxide) or increase the molar equivalents of the current base. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. 3. Solvent Selection: Choose a solvent with better solubility for all reactants, such as DMF or DMSO.
Formation of Side Products 1. Reaction Temperature Too High: Elevated temperatures can lead to decomposition or undesired side reactions. 2. Incorrect Base: A nucleophilic base might compete with the thiolate in attacking the aromatic ring.1. Lower Reaction Temperature: Conduct the reaction at a lower temperature for a longer duration. 2. Use a Non-Nucleophilic Base: Employ a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

digraph "Troubleshooting_Cyclization" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [color="#EA4335", penwidth=2];

"Start" [label="Low Yield in Cyclization?", shape=diamond, fillcolor="#FBBC05"]; "Check_Conversion" [label="Check TLC for Starting Material", fillcolor="#F1F3F4"]; "Incomplete_Reaction" [label="Incomplete Reaction", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Optimize_Conditions" [label="Optimize Base, Temp, or Solvent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Side_Products" [label="Side Products Observed?", shape=diamond, fillcolor="#FBBC05"]; "Analyze_Side_Products" [label="Analyze by LC-MS/NMR", fillcolor="#F1F3F4"]; "Adjust_Conditions" [label="Adjust Temp or Change Base", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Conversion"; "Check_Conversion" -> "Incomplete_Reaction" [label="Yes"]; "Incomplete_Reaction" -> "Optimize_Conditions"; "Optimize_Conditions" -> "End"; "Check_Conversion" -> "Side_Products" [label="No"]; "Side_Products" -> "Analyze_Side_Products" [label="Yes"]; "Analyze_Side_Products" -> "Adjust_Conditions"; "Adjust_Conditions" -> "End"; "Side_Products" -> "End" [label="No"]; }

Caption: Troubleshooting workflow for low yield in the cyclization step.

Low Yield in Hydrolysis Step (Formation of this compound)

Incomplete hydrolysis of the methyl ester is a common reason for low yields of the final product. The following table provides guidance on how to address this issue.

Issue Potential Cause Recommended Solution
Incomplete Hydrolysis 1. Insufficient Base: The molar ratio of base to ester may be too low. 2. Short Reaction Time: The reaction may not have reached completion. 3. Low Reaction Temperature: The hydrolysis rate may be too slow at the current temperature.1. Increase Base: Increase the molar equivalents of NaOH or LiOH. 2. Extend Reaction Time: Monitor the reaction by TLC and continue until the ester spot disappears. 3. Increase Temperature: Gently heat the reaction mixture to increase the rate of hydrolysis.
Product Degradation 1. Harsh Conditions: Prolonged exposure to high temperatures or a highly concentrated base may cause degradation of the product.1. Milder Conditions: Use a lower temperature for a longer period or a slightly less concentrated basic solution.

digraph "Troubleshooting_Hydrolysis" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [color="#EA4335", penwidth=2];

"Start" [label="Low Yield in Hydrolysis?", shape=diamond, fillcolor="#FBBC05"]; "Check_TLC" [label="Check TLC for Ester", fillcolor="#F1F3F4"]; "Incomplete_Hydrolysis" [label="Ester Remaining", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Optimize_Hydrolysis" [label="Increase Base, Time, or Temp", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Degradation" [label="Product Degradation Suspected?", shape=diamond, fillcolor="#FBBC05"]; "Milder_Conditions" [label="Use Milder Conditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_TLC"; "Check_TLC" -> "Incomplete_Hydrolysis" [label="Yes"]; "Incomplete_Hydrolysis" -> "Optimize_Hydrolysis"; "Optimize_Hydrolysis" -> "End"; "Check_TLC" -> "Degradation" [label="No"]; "Degradation" -> "Milder_Conditions" [label="Yes"]; "Milder_Conditions" -> "End"; "Degradation" -> "End" [label="No"]; }

Caption: Troubleshooting workflow for low yield in the hydrolysis step.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction conditions on the yield of the two key synthetic steps. This data is compiled from various literature sources and should serve as a guide for optimizing your experimental setup.

Table 1: Optimization of the Cyclization of 2-chloro-5-nitrobenzoic acid with Methyl Thioglycolate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of Ester (%)
1K₂CO₃ (2.5)DMF100665
2NaH (2.2)THF65875
3NaOMe (2.5)MethanolReflux582
4t-BuOK (2.2)t-BuOH80678

Table 2: Optimization of the Hydrolysis of Methyl 5-nitro-1-benzothiophene-2-carboxylate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of Acid (%)
1NaOH (3.0)Methanol/H₂O60490
2LiOH (3.0)THF/H₂O50695
3KOH (3.0)Ethanol/H₂OReflux392

Experimental Protocols

Step 1: Synthesis of Methyl 5-nitro-1-benzothiophene-2-carboxylate

Materials:

  • 2-chloro-5-nitrobenzoic acid

  • Methyl thioglycolate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitrobenzoic acid (1 equivalent) in anhydrous methanol.

  • To this solution, add sodium methoxide (2.5 equivalents) portion-wise at room temperature.

  • Add methyl thioglycolate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 5 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~2-3.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

Materials:

  • Methyl 5-nitro-1-benzothiophene-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend methyl 5-nitro-1-benzothiophene-2-carboxylate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (3.0 equivalents) to the suspension.

  • Stir the mixture at 50°C and monitor the reaction by TLC until all the starting material is consumed (typically 6 hours).

  • After completion, cool the reaction mixture and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with dilute HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

Purification of the Final Product

Recrystallization:

Recrystallization is an effective method for purifying the final product. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvents for Recrystallization:

  • Ethanol/Water mixture

  • Acetic acid

  • Dioxane/Water mixture

General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

By following these guidelines and troubleshooting steps, researchers can significantly improve the yield and purity of their this compound synthesis.

Technical Support Center: Palladium-Catalyzed Synthesis of 2-Arylbenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the palladium-catalyzed synthesis of 2-arylbenzothiophenes. This guide provides answers to frequently asked questions (FAQs), detailed experimental protocols, and structured data to help overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-arylbenzothiophenes via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.

Q1: My reaction yield is very low, and I observe a black precipitate. What is the likely cause and how can I fix it?

A1: A low yield accompanied by a black precipitate is a classic sign of palladium black formation. This occurs when the active Pd(0) catalyst agglomerates and loses its catalytic activity. Several factors can contribute to this issue:

  • Oxygen Sensitivity: Some phosphine ligands are sensitive to oxygen. Their oxidation can lead to ligand degradation and subsequent precipitation of palladium.

  • Ligand Instability: The chosen ligand may not be stable under the reaction conditions, or the palladium-to-ligand ratio might be incorrect, leaving the Pd(0) species unprotected.

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.

Troubleshooting Steps:

  • Degas Your Solvents: Thoroughly degas all solvents and reagents. Common methods include the freeze-pump-thaw technique or bubbling an inert gas like argon or nitrogen through the reaction mixture.

  • Check Ligand and Catalyst Quality: Ensure that your palladium precursor and ligands are pure and have been stored correctly under an inert atmosphere.

  • Optimize Ligand-to-Palladium Ratio: The stability and activity of the catalyst are highly dependent on the ligand-to-metal ratio. A screening of different ratios is recommended to find the optimal conditions.

  • Lower the Reaction Temperature: If feasible, attempt the reaction at a lower temperature to enhance catalyst stability.

Q2: I am observing significant amounts of homocoupling byproducts. How can I suppress them?

A2: Homocoupling, the reaction between two identical coupling partners (e.g., two arylboronic acids or two benzothiophene molecules), is a common side reaction. For instance, in the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, byproducts like 1,1'-biphenyl and [2,2'-bibenzo[b]thiophene] 1,1,1',1'-tetraoxide can form.[1]

Strategies to Minimize Homocoupling:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. In some cases, inverting the stoichiometry of the coupling partners can increase the yield of the desired product.

  • Choice of Base and Additives: The base can play a crucial role. For example, using weaker bases or adding specific additives can sometimes suppress homocoupling.

  • Slow Addition: Slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring the homocoupling reaction.

Q3: My Suzuki coupling reaction with a sterically hindered substrate is not working. What should I do?

A3: Steric hindrance around the reaction centers can significantly slow down the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Standard catalysts like Pd(PPh₃)₄ are often ineffective in these cases.

Recommendations for Sterically Hindered Substrates:

  • Catalyst and Ligand Selection: This is the most critical factor. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which facilitates the challenging oxidative addition and reductive elimination steps.[2][3]

  • Re-evaluate Base and Solvent: Potassium phosphate (K₃PO₄) is often a good choice for hindered couplings.[3] Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[3]

  • Increase Reaction Temperature: Higher temperatures (100-140 °C) can provide the necessary energy to overcome the higher activation barriers associated with sterically demanding substrates.[3]

Q4: I am having trouble with the regioselectivity of my C-H arylation. How can I control it?

A4: Controlling the regioselectivity of direct C-H arylation on the benzothiophene core can be challenging. The C2 position is generally more electron-rich and thus more reactive. Achieving C3 selectivity often requires specific strategies.

Controlling Regioselectivity:

  • Directing Groups: The use of a directing group can force the arylation to a specific position.

  • Ligand Control: The choice of ligand can influence the regioselectivity. For instance, in some systems, different ligands can favor either α- or β-arylation of thiophenes by steering the reaction through different mechanistic pathways (e.g., concerted metalation-deprotonation vs. Heck-type).[4]

  • Substrate Modification: A metal-free approach involves using benzothiophene S-oxides as precursors, which can lead to complete regioselectivity for the C3 position under mild conditions via an interrupted Pummerer reaction.

Q5: My crude product is impure after the reaction. What are the best purification methods?

A5: Proper purification is essential to obtain high-purity 2-arylbenzothiophenes. The two most common and effective methods are column chromatography and recrystallization.[5]

Purification Protocols:

  • Column Chromatography:

    • Column Packing: Pack a glass column with silica gel (230–400 mesh) using a slurry of a non-polar eluent (e.g., hexane).[5]

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.[5]

    • Elution: Start with a non-polar eluent and gradually increase the polarity (e.g., by adding ethyl acetate to hexane) to elute the compounds based on their polarity.[5]

    • Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).[5]

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[5]

  • Recrystallization: This method is suitable if a crystalline solid product is obtained. Choose a solvent or a solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble.

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative reaction conditions and yields for the palladium-catalyzed synthesis of 2-arylbenzothiophenes from various literature sources.

Table 1: Optimization of Direct C2-Arylation of Benzo[b]thiophene 1,1-Dioxide [1]

EntryPd Catalyst (mol%)Oxidant (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)Pyridine (3.0)1,4-Dioxane1002039
2Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)Pyridine (3.0)Toluene1002025
3Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)Pyridine (3.0)DCE1002031
4Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)Pyridine (3.0)DMSO1002073
5Pd(OAc)₂ (10)Cu(OAc)₂ (4.0)Pyridine (3.0)DMSO1002087
6PdCl₂ (10)Cu(OAc)₂ (2.0)Pyridine (3.0)DMSO1002052

Table 2: Suzuki Coupling of 2-Bromo-6-methyl-1H-benzo[d]imidazole with Arylboronic Acids *[6]

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield
1Phenylboronic acidPd(OAc)₂ (3)SPhosK₃PO₄Dioxane/H₂O10012Excellent
24-Tolylboronic acidPd₂(dba)₃ (2)XPhosCs₂CO₃Toluene11016High
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8024Moderate to Excellent
44-Fluorophenylboronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O605-8Good to Excellent
52-Naphthylboronic acidPd₂(dba)₃ (2)IMes (in situ)Cs₂CO₃Dioxane10015~96%

*Yields are approximate and based on similar reactions reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key palladium-catalyzed reactions used in the synthesis of 2-arylbenzothiophenes.

Protocol 1: Suzuki Cross-Coupling in Aqueous Media[7]

This protocol describes a general procedure for the Suzuki coupling of a 2-(4-bromophenyl)benzofuran with an arylboronic acid, which can be adapted for benzothiophene derivatives.

Materials:

  • 2-(4-Bromophenyl)benzothiophene (or similar halide) (0.05 mmol)

  • Palladium(II) catalyst (e.g., a custom complex or Pd(OAc)₂) (0.0015 mmol)

  • K₂CO₃ (0.1 mmol)

  • Arylboronic acid (0.08 mmol)

  • EtOH/H₂O (v/v = 1:1, 6 mL)

Procedure:

  • To a reaction vessel, add the 2-(4-bromophenyl)benzothiophene, palladium catalyst, K₂CO₃, and the arylboronic acid.

  • Add the EtOH/H₂O solvent mixture.

  • Stir the resulting suspension at 80 °C for 4 hours.

  • After cooling to room temperature, add brine (10 mL) to the mixture.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by thin layer chromatography or column chromatography to obtain the desired 2-arylbenzothiophene derivative.

Protocol 2: Direct C2-Arylation of Benzo[b]thiophene 1,1-Dioxide[1]

This protocol details the direct arylation of a benzo[b]thiophene 1,1-dioxide with an arylboronic acid.

Materials:

  • Benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol)

  • Phenylboronic acid (2.2 g, 18.0 mmol)

  • Pd(OAc)₂ (135 mg, 0.6 mmol)

  • Cu(OAc)₂ (4.3 g, 24.0 mmol)

  • Pyridine (1.4 g, 18.0 mmol)

  • Dimethyl sulfoxide (DMSO) (60 mL)

Procedure:

  • To a reaction vessel, add the benzo[b]thiophene 1,1-dioxide, phenylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and pyridine.

  • Add DMSO to the vessel.

  • Heat the mixture at 100 °C for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the 2-phenylbenzo[b]thiophene 1,1-dioxide.

Visualizations

The following diagrams illustrate key concepts and workflows related to the palladium-catalyzed synthesis of 2-arylbenzothiophenes.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM R2-B(OR)2 PdII_R2 R1-Pd(II)L_n-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Observe Black Precipitate? Start->Check_Catalyst Catalyst_Deactivation Catalyst Deactivation (Palladium Black) Check_Catalyst->Catalyst_Deactivation Yes Check_Side_Products Analyze for Side Products (e.g., Homocoupling) Check_Catalyst->Check_Side_Products No Degas Degas Solvents and Reagents Catalyst_Deactivation->Degas Optimize_Conditions Systematically Optimize Conditions Check_Starting_Materials Check Purity and Stoichiometry of Starting Materials Optimize_Conditions->Check_Starting_Materials Homocoupling Significant Homocoupling Check_Side_Products->Homocoupling Yes Steric_Hindrance Are Substrates Sterically Hindered? Check_Side_Products->Steric_Hindrance No Adjust_Stoichiometry Adjust Reactant Stoichiometry or Use Slow Addition Homocoupling->Adjust_Stoichiometry Steric_Hindrance->Optimize_Conditions No Use_Bulky_Ligands Use Bulky, Electron-Rich Ligands (e.g., Buchwald type) Steric_Hindrance->Use_Bulky_Ligands Yes Increase_Temp Increase Reaction Temperature Use_Bulky_Ligands->Increase_Temp

References

Technical Support Center: Purification of Nitro-Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of nitro-substituted benzothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for nitro-substituted benzothiophenes?

A1: The primary methods for purifying nitro-substituted benzothiophenes are recrystallization and column chromatography.[1][2] Recrystallization is effective for crystalline solids to remove impurities with different solubilities.[2] Column chromatography is used to separate the target compound from impurities based on differential adsorption to a stationary phase, which is particularly useful for separating isomers or closely related by-products.[2] Other techniques like extraction can be used during the initial work-up to remove certain types of impurities.[2]

Q2: What are the typical impurities encountered during the synthesis of nitro-substituted benzothiophenes?

A2: Impurities often include unreacted starting materials, by-products from side reactions, and degradation products.[3] During nitration of benzothiophene, common by-products can include positional isomers (e.g., 2-nitrobenzothiophene when 3-nitrobenzothiophene is the target) and over-nitrated products.[1] Oxidative degradation can also lead to colored impurities.[3] Residual solvents and reagents from the synthesis are another source of contamination.[3]

Q3: How does the position of the nitro group affect the purification strategy?

A3: The position of the nitro group significantly influences the compound's polarity, solubility, and melting point, which are critical factors for purification.[1] For example, different positional isomers will have varying affinities for chromatography stationary phases and different solubilities in recrystallization solvents. This allows for their separation but requires method optimization for each specific isomer.

Q4: Are there any stability concerns for nitro-substituted benzothiophenes during purification?

A4: Nitroaromatic compounds can be susceptible to degradation under certain conditions. For instance, prolonged heating during recrystallization, especially in the presence of impurities or certain solvents, can lead to decomposition.[4] They may also be sensitive to light. It is generally advisable to use moderate temperatures and protect the compounds from light where possible.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Issue 1: Low Yield After Purification

Possible Cause Troubleshooting Steps
Product loss during recrystallization. • Ensure the correct solvent is used; the compound should be soluble at high temperatures but sparingly soluble at low temperatures.[5]• Avoid using an excessive amount of solvent, as this will keep more of your product in solution.• Ensure the solution is cooled slowly to allow for maximum crystal formation.[2]• Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.[5]
Product loss during column chromatography. • Check for improper column packing, which can lead to band broadening and poor separation.[6]• Ensure the polarity of the elution solvent is optimized; if it's too high, the product may elute too quickly with impurities.• The compound may be irreversibly binding to the stationary phase (e.g., silica gel). Try deactivating the silica with triethylamine or switching to a different stationary phase like alumina.
Incomplete reaction or significant side-product formation. • Before purification, analyze the crude product (e.g., by NMR or LC-MS) to confirm the reaction's success.• Re-evaluate the reaction conditions (temperature, reagents, time) to improve conversion and minimize by-products.[7]

Issue 2: Persistent Impurities or Multiple Spots on TLC

Possible Cause Troubleshooting Steps
Co-eluting impurities in column chromatography. • Optimize the mobile phase. Try a different solvent system or a shallower gradient elution.[6]• Change the stationary phase (e.g., from silica to alumina or a reverse-phase C18 column).• Consider preparative HPLC for difficult separations of closely related isomers.[8][9]
Inadequate removal by recrystallization. • The impurity may have similar solubility to the product. Try a different recrystallization solvent or a solvent-antisolvent system.[5]• Perform a second recrystallization step.• Treat the solution with activated charcoal before filtering to remove colored, highly polar, or polymeric impurities.
Positional isomers are present. • Isomers can be very difficult to separate. High-performance column chromatography or preparative HPLC is often required.[9]• Meticulous optimization of the mobile phase is critical for achieving separation on a standard silica gel column.

Issue 3: Final Product is Discolored (Yellow/Brown)

Possible Cause Troubleshooting Steps
Presence of nitrophenolic impurities. • Wash the crude product solution with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) during the work-up.[1][10] Nitrophenols are acidic and will be extracted into the aqueous layer.
Oxidation or degradation products. • Recrystallize the product from a suitable solvent, potentially with the addition of activated charcoal to adsorb colored impurities.• Filter the crude product through a short plug of silica gel or alumina, eluting with a non-polar solvent to retain the highly polar colored impurities.[11]
Residual acidic or basic contaminants from synthesis. • Ensure the product is thoroughly washed during work-up to neutralize and remove any residual acids (e.g., from nitration) or bases. A wash with a dilute sodium bicarbonate solution is often effective for removing acid.[1]

Data Summary

The following table summarizes key data for various nitro-substituted benzothiophene derivatives to facilitate comparison.[1]

CompoundPosition of Nitro GroupSynthesis Yield (%)Melting Point (°C)
2-Nitrobenzothiophene2Varies165-167
3-Nitrobenzothiophene3~85114-116
5-Nitrobenzothiophene5~78138-140
2-Amino-5-nitrobenzothiophene5~90210-212
3-Carboxamido-5-nitrobenzothiophene5~82245-247

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzothiophene [1]

  • Preparation: Dissolve benzothiophene in a suitable solvent like acetic anhydride in a flask equipped with a stirrer and thermometer. Cool the solution to 0-5°C in an ice bath.

  • Nitration: Slowly add a pre-mixed nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled benzothiophene solution, ensuring the temperature remains between 0-5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at the same temperature for a specified period (e.g., 1-2 hours).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the resulting precipitate by filtration.

  • Washing: Wash the filtered solid sequentially with cold water and a dilute solution of sodium bicarbonate to neutralize residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 3-nitrobenzothiophene.

Protocol 2: General Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the nitro-substituted benzothiophene is highly soluble when hot and poorly soluble when cold. Ethanol is often a good starting point.[1]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Protocol 3: General Purification by Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified nitro-substituted benzothiophene.

Visual Guides

Purification_Workflow Crude Crude Product (from reaction work-up) Analysis1 Initial Analysis (TLC, LC-MS, NMR) Crude->Analysis1 Decision Choose Method Analysis1->Decision Recrystal Recrystallization Decision->Recrystal Crystalline Solid High Purity Chrom Column Chromatography Decision->Chrom Oily Product Isomers Present Complex Mixture Analysis2 Purity Check (TLC, MP, NMR) Recrystal->Analysis2 Chrom->Analysis2 Pure Pure Product Analysis2->Pure >95% Pure

Caption: General workflow for the purification of nitro-substituted benzothiophenes.

Troubleshooting_Impurities Start Impurity Detected (e.g., TLC, NMR) Source Identify Potential Source Start->Source SM Unreacted Starting Material Source->SM Known Rƒ/Shift SP Side-Product (e.g., Isomer) Source->SP Similar Rƒ/ Unexpected Signal Deg Degradation/ Colored Impurity Source->Deg Color/ Baseline Smear Action_SM Improve Reaction Conditions OR Optimize Chromatography SM->Action_SM Action_SP High-Resolution Method: • Gradient Chromatography • Prep-HPLC SP->Action_SP Action_Deg • Base Wash (for phenols) • Recrystallize w/ Charcoal • Silica Plug Filtration Deg->Action_Deg

Caption: A troubleshooting flowchart for identifying and removing impurities.

Method_Selection_Logic Start Evaluate Crude Product Properties IsCrystalline Is the product a solid at room temperature? Start->IsCrystalline IsThermallyStable Is it thermally stable? IsCrystalline->IsThermallyStable Yes Chromatography Primary Method: Column Chromatography IsCrystalline->Chromatography No (Oil) Recrystallize Primary Method: Recrystallization IsThermallyStable->Recrystallize Yes IsThermallyStable->Chromatography No PolarityDiff Significant polarity difference from impurities? PolarityDiff->Chromatography Yes, but still impure PrepLC Consider Preparative LC for high purity PolarityDiff->PrepLC No (e.g., Isomers) Recrystallize->PolarityDiff Distillation Consider Vacuum Distillation

Caption: Logic diagram for selecting an appropriate purification technique.

References

Technical Support Center: Optimization of Nitration Conditions for the Benzothiophene Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of the benzothiophene core.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of nitration on the benzothiophene core?

A1: The regioselectivity of nitration on the benzothiophene core is primarily influenced by the reaction conditions, specifically temperature and the choice of nitrating agent.[1][2] When a substituent is present at the 3-position, its electronic nature also plays a crucial role. Electron-withdrawing groups at the 3-position, such as cyano (-CN), carboxyl (-COOH), or acetyl (-COCH₃), deactivate the thiophene ring towards electrophilic attack, directing the nitration to the benzene ring at positions 4, 5, 6, and 7.[1][2][3]

Two main sets of conditions determine the major nitroisomer formed:

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0°C), using nitrating agents like potassium nitrate in concentrated sulfuric acid, the reaction is under kinetic control and tends to favor the formation of the 5-nitro and 6-nitro isomers.[1][2]

  • Thermodynamic Control (Elevated Temperature): At higher temperatures (e.g., 60°C), with reagents such as concentrated nitric acid in a mixture of sulfuric and acetic acid, the reaction is under thermodynamic control, often leading to the 4-nitro isomer as the predominant product.[1][2]

Q2: I am observing a low yield in my nitration reaction. What are the potential causes and how can I improve it?

A2: Low yields in the nitration of benzothiophene can stem from several factors. Common issues include suboptimal reaction conditions, substrate degradation, or incomplete reaction. To improve the yield, consider the following optimization strategies:

  • Temperature Control: Nitration reactions are often highly exothermic. Poor temperature control can lead to side reactions and degradation of the starting material. Ensure efficient stirring and cooling to maintain the desired reaction temperature.

  • Choice of Nitrating Agent: The reactivity of the nitrating agent is critical. For highly activated benzothiophene derivatives, a milder nitrating agent may be necessary to prevent over-nitration or decomposition. Conversely, for deactivated substrates, a stronger nitrating agent might be required.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.

  • Purity of Reagents: Ensure that all reagents, particularly the nitric acid and sulfuric acid, are of high purity and free from water, which can affect the concentration of the nitronium ion.

Q3: My crude product is a complex mixture of isomers. How can I improve the selectivity of the reaction?

A3: Achieving high regioselectivity is a common challenge. As mentioned in Q1, temperature and the nitrating system are the key levers to pull. To improve selectivity:

  • For 4-nitrobenzothiophene derivatives , higher temperatures (thermodynamic control) are generally preferred.[1][2]

  • For 5- and 6-nitrobenzothiophene derivatives , low-temperature conditions (kinetic control) are more favorable.[1][2]

It is advisable to perform small-scale screening experiments with different nitrating agents and temperature profiles to identify the optimal conditions for your specific substrate.

Q4: I am concerned about the safety of my nitration reaction. What are the key safety precautions I should take?

A4: Nitration reactions can be hazardous if not handled properly. The combination of strong acids and oxidizing agents can lead to runaway reactions. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Controlled Addition: Add the nitrating agent dropwise and slowly to the substrate solution, especially at the beginning of the reaction, while carefully monitoring the temperature.

  • Cooling Bath: Have an ice bath readily available to cool the reaction mixture in case of an exothermic surge.

  • Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture.

Due to the high reactivity of the thiophene ring, nitration can sometimes proceed with explosive violence, particularly in the presence of nitrous acid.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction - Insufficiently strong nitrating agent. - Reaction temperature is too low. - Deactivated substrate.- Use a stronger nitrating agent (e.g., fuming nitric acid). - Gradually increase the reaction temperature while monitoring for side product formation. - Increase the reaction time.
Formation of Multiple Products/Isomers - Lack of regiochemical control. - Reaction conditions are intermediate between kinetic and thermodynamic control.- For the 4-nitro isomer, use higher temperatures (e.g., 60°C).[1][2] - For 5- and 6-nitro isomers, use lower temperatures (e.g., 0°C).[1][2] - Screen different nitrating systems (see Table 1).
Formation of a Dark-Colored, Tarry Product - Reaction temperature is too high, leading to decomposition. - Over-nitration or oxidation of the substrate.- Maintain strict temperature control with an efficient cooling bath. - Use a milder nitrating agent or reduce the amount of nitrating agent used. - Shorten the reaction time.
Ipso-Substitution (Replacement of the 3-substituent) - This can be a minor side reaction under certain conditions.[1][2]- Modify the reaction conditions (temperature, nitrating agent) to disfavor this pathway. Often, lower temperatures can minimize this side reaction.
Formation of Furoxan Byproducts - This has been observed with 3-acetylbenzo[b]thiophene under certain conditions (conc. nitric acid in refluxing acetic acid).[3]- Change the nitrating system. For 3-acetylbenzothiophene, using potassium nitrate in concentrated sulfuric acid at 0°C avoids furoxan formation.[3]
Difficulty in Product Isolation/Purification - Product is soluble in the aqueous workup. - Isomers have very similar polarities.- After quenching, extract the aqueous layer with a suitable organic solvent to recover any dissolved product.[1] - Use column chromatography with a shallow solvent gradient to improve separation of isomers.[5]

Data Presentation

Table 1: Summary of Nitration Conditions and Major Products for 3-Substituted Benzothiophenes

Substituent at C-3 Nitrating Agent & Conditions Major Product(s) Reference
-CNConc. HNO₃ in H₂SO₄/AcOH, 60°C4-nitro[1]
-CNKNO₃ in conc. H₂SO₄, 0°C5-nitro and 6-nitro[1]
-COOHConc. HNO₃ in 10% H₂SO₄/AcOH, 60°C4-nitro[2]
-COOHKNO₃ in conc. H₂SO₄, 0°C5-nitro and 6-nitro[2]
-COCH₃KNO₃ in conc. H₂SO₄, 0°CMixture of 4-, 5-, 6-, and 7-nitro isomers[3]
-CHOFuming HNO₃ in AcOH/Ac₂O (cold)Mixture of 4-, 5-, 6-, and 7-nitro isomers[3]

Experimental Protocols

Protocol 1: Nitration under Thermodynamic Control (Favors 4-Nitro Isomer)

This protocol is adapted for the nitration of benzo[b]thiophene-3-carbonitrile.[1]

  • Dissolution: Dissolve the benzo[b]thiophene-3-carbonitrile in a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Heating: Heat the solution to 60°C with vigorous stirring.

  • Nitration: Add concentrated nitric acid dropwise to the heated solution. Maintain the temperature at 60°C throughout the addition and for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated product by filtration and wash it thoroughly with water.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Nitration under Kinetic Control (Favors 5- and 6-Nitro Isomers)

This protocol is adapted for the nitration of benzo[b]thiophene-3-carbonitrile.[1]

  • Cooling: In a flask equipped with a stirrer, dissolve the benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid and cool the solution to 0°C in an ice bath.

  • Nitration: Add finely powdered potassium nitrate portion-wise to the stirred solution, ensuring the temperature is maintained at 0°C.

  • Reaction: Continue stirring at 0°C for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Allow the ice to melt and collect the precipitated solid by filtration. Wash the solid with water until the washings are neutral.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Benzothiophene Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Benzothiophene in Acid start->dissolve temp_control Set Reaction Temperature (e.g., 0°C or 60°C) dissolve->temp_control add_nitrating_agent Add Nitrating Agent (e.g., KNO3 or HNO3) temp_control->add_nitrating_agent monitor Monitor Reaction (TLC) add_nitrating_agent->monitor quench Quench on Ice Water monitor->quench Reaction Complete filter Filter Precipitate quench->filter purify Purify Product (Chromatography/Recrystallization) filter->purify end End purify->end

Caption: Experimental workflow for the nitration of benzothiophene.

regioselectivity_logic Regioselectivity Logic in Benzothiophene Nitration cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_outcome Major Products conditions Nitration Conditions low_temp Low Temperature (0°C) + KNO3/H2SO4 conditions->low_temp high_temp High Temperature (60°C) + HNO3/H2SO4/AcOH conditions->high_temp kinetic_products Kinetic Control (5- and 6-Nitro Isomers) low_temp->kinetic_products thermo_products Thermodynamic Control (4-Nitro Isomer) high_temp->thermo_products

Caption: Regioselectivity of nitration based on reaction conditions.

References

side reactions in the synthesis of benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<end_thought>

Welcome to the technical support center for the synthesis of benzothiophene derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) addressing common side reactions and challenges encountered during experimental procedures.

FAQ 1: Undesired Regioisomers in Friedel-Crafts Acylation

Question: I am performing a Friedel-Crafts acylation on a benzothiophene core and obtaining a mixture of the C2 and C3 acylated isomers. How can I improve the regioselectivity for the desired C3-acylated product?

Answer:

Achieving high regioselectivity in the electrophilic substitution of benzothiophene is a common challenge. While benzothiophene is generally prone to electrophilic attack at the C3 position, the C2 isomer can also form, often influenced by the specific substrate, Lewis acid, and reaction conditions.[1][2]

Troubleshooting Guide:

  • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid catalyst can significantly influence the C2/C3 product ratio. Milder Lewis acids may favor the thermodynamically more stable C3 product.

  • Solvent and Temperature: Reaction conditions play a crucial role. Non-polar solvents and lower temperatures often enhance selectivity by minimizing side reactions and favoring the kinetically controlled product.

  • Steric Hindrance: The steric bulk of both the acylating agent and any existing substituents on the benzothiophene ring can direct the electrophilic attack. Increased steric hindrance may favor substitution at the less hindered position.

Logical Workflow for Optimizing Regioselectivity:

The following diagram outlines a systematic approach to troubleshooting poor regioselectivity in Friedel-Crafts acylation of benzothiophene.

G start Poor Regioselectivity (C2/C3 Mixture Observed) lewis_acid Step 1: Modify Lewis Acid - Test milder acids (e.g., ZnCl2, FeCl3) - Vary stoichiometry start->lewis_acid analysis Analyze C2:C3 Ratio (via 1H NMR / GC-MS) lewis_acid->analysis Run small-scale test conditions Step 2: Adjust Reaction Conditions - Lower temperature (-20°C to 0°C) - Screen non-polar solvents (e.g., CS2, DCM) conditions->analysis Run small-scale test reagent Step 3: Evaluate Acylating Agent - Increase steric bulk if possible reagent->analysis Run small-scale test analysis->conditions No Improvement analysis->reagent No Improvement success Improved Selectivity Achieved analysis->success Desired Ratio Met fail Selectivity Still Poor (Consider alternative strategy) analysis->fail All attempts fail

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Comparative Data on Lewis Acid Influence:

While specific quantitative data is highly substrate-dependent, the general trend for thiophene acylation suggests that stronger Lewis acids like AlCl₃ can sometimes lead to less selective reactions compared to milder ones.[3][4]

Lewis AcidRelative ReactivityGeneral Selectivity Trend
AlCl₃HighCan lead to mixtures, potential for rearrangement
FeCl₃ModerateOften provides good selectivity
ZnCl₂MildSlower reaction, may improve selectivity
SnCl₄ModerateGood selectivity, common in complex syntheses

Recommended Protocol for Improved C3-Selectivity:

This protocol is a general guideline and should be optimized for your specific substrate.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the benzothiophene starting material (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).[5]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Reagents: Add the acyl chloride (1.1 eq) to the solution, followed by the portion-wise addition of a mild Lewis acid like anhydrous iron(III) chloride (FeCl₃) (1.2 eq) while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by pouring it over crushed ice and water.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired C3-acylated isomer.

FAQ 2: Byproduct Formation in Gewald Synthesis

Question: During the Gewald synthesis of a 2-aminobenzothiophene derivative, I'm observing the formation of several byproducts and incomplete cyclization, leading to a low yield. What are the common pitfalls and how can I optimize the reaction?

Answer:

The Gewald reaction is a powerful multicomponent method for synthesizing polysubstituted 2-aminothiophenes, which can be precursors to certain benzothiophene derivatives.[5][6] However, its success is sensitive to reaction conditions, and side reactions can occur. Common issues include the formation of Knoevenagel condensation intermediates that fail to cyclize, or other undesired transformations.[6][7]

Troubleshooting Guide:

  • Base Selection: The choice of base (e.g., morpholine, diethylamine, triethylamine) is critical. The base catalyzes both the initial Knoevenagel condensation and the subsequent cyclization. The optimal base and its concentration can vary depending on the substrates.[8][9]

  • Sulfur Addition: Elemental sulfur must be finely powdered and added at the correct stage. The mechanism of sulfur addition is complex, and ensuring it reacts effectively is key to successful cyclization.[6]

  • Temperature Control: The reaction temperature influences the rate of both the condensation and cyclization steps. Insufficient heat may lead to an accumulation of the uncyclized intermediate, while excessive heat can promote side reactions. Microwave irradiation has been shown to be beneficial for improving yields and reducing reaction times.[6]

  • Solvent: The choice of solvent (often ethanol or DMF) can affect the solubility of reactants and intermediates, influencing the reaction outcome.

Experimental Workflow for Gewald Reaction Optimization:

This diagram illustrates the key steps and decision points for optimizing the Gewald synthesis.

G start Low Yield / Byproducts in Gewald Synthesis knoevenagel Step 1: Optimize Knoevenagel Condensation - Screen different bases (e.g., Morpholine, Piperidine) - Adjust Base:Substrate ratio start->knoevenagel analysis Analyze Product Mixture (TLC, LC-MS) knoevenagel->analysis Monitor intermediate formation sulfur_cyclization Step 2: Promote Cyclization - Ensure finely powdered sulfur - Optimize temperature (reflux vs. microwave) - Vary solvent (Ethanol, DMF) sulfur_cyclization->analysis Run optimization screen analysis->sulfur_cyclization Intermediate forms, but cyclization is poor success High Yield of Desired Product analysis->success Clean reaction, good yield fail Persistent Side Reactions (Purify intermediate if stable) analysis->fail Complex mixture remains

Caption: Optimization workflow for the Gewald reaction.

Recommended Protocol for a Robust Gewald Synthesis:

This protocol provides a starting point for the synthesis of a 2-aminothiophene derivative.

  • Reactant Mixture: In a round-bottom flask, combine the ketone or aldehyde (1.0 eq), the α-cyanoester (1.0 eq), and finely powdered elemental sulfur (1.1 eq) in a suitable solvent such as ethanol.

  • Base Addition: Add a catalytic amount of an appropriate base, such as morpholine (0.1-0.2 eq).

  • Heating: Heat the mixture to reflux (typically around 70-80°C) and stir vigorously. The reaction progress can be monitored by TLC. For difficult substrates, microwave heating (e.g., 100-120°C for 15-30 minutes) can be highly effective.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

FAQ 3: Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Sonogashira coupling to introduce an alkyne at the 2-position of a bromo-benzothiophene, but I am getting a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How can this be suppressed?

Answer:

The Sonogashira coupling is a fundamental reaction for C-C bond formation. However, the copper co-catalyst (typically CuI) required for the reaction can also promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[5] Minimizing this side reaction is crucial for achieving a high yield of the desired cross-coupled product.

Troubleshooting Guide:

  • Deoxygenation: Rigorous exclusion of oxygen is the most critical factor in preventing Glaser coupling.[5] This involves thoroughly degassing all solvents and ensuring the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the specific phosphine ligands can influence the relative rates of cross-coupling versus homocoupling.

  • Base and Solvent: The base (usually an amine like triethylamine or diisopropylethylamine) and solvent can affect the reaction kinetics. Using the amine as both the base and solvent can sometimes be effective.

  • Copper Source: While CuI is standard, in some cases, using a copper-free Sonogashira protocol may be an option, although this often requires specialized ligands and conditions.

Quantitative Impact of Degassing on Product Ratio:

The following table illustrates the typical effect of oxygen exclusion on the product distribution in a Sonogashira coupling. Actual values will vary based on the specific substrates and conditions.

ConditionDesired Cross-Coupling ProductHomocoupling Byproduct
Reaction open to air10-30%70-90%
Single N₂ purge60-80%20-40%
Freeze-Pump-Thaw Degassing (3 cycles)>95%<5%

Recommended Protocol for Minimizing Homocoupling in Sonogashira Coupling:

This protocol emphasizes the steps necessary to exclude oxygen and suppress the homocoupling side reaction.[10]

  • Glassware and Reagents: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.

  • Degassing: Place the bromo-benzothiophene (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (0.03 eq) into the reaction flask. Seal the flask with a septum, and purge with argon for 10-15 minutes. Add the degassed solvent (e.g., DMF or triethylamine) via syringe. A more rigorous method is to perform three freeze-pump-thaw cycles.

  • Reactant Addition: Add the degassed amine base (e.g., triethylamine, 3.0 eq) followed by the terminal alkyne (1.1 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or DCM.[10]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to separate the desired product from any residual homocoupled alkyne.

References

Technical Support Center: Stability of 5-Nitro-1-benzothiophene-2-carboxylic Acid Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-1-benzothiophene-2-carboxylic acid and its derivatives. The information provided is intended to help anticipate and resolve common stability issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems you might encounter with the stability of this compound derivatives in solution.

Problem Potential Cause Recommended Action
Discoloration of Solution (Yellowing/Browning) Photodegradation or oxidative degradation. Nitroaromatic compounds are often susceptible to light-induced degradation, and the benzothiophene ring can be oxidized.[1]Store solutions in amber vials or protect them from light.[1] Prepare solutions using de-gassed solvents to minimize oxidation. Consider working under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of the Compound from Solution pH-dependent solubility. As a carboxylic acid, the compound's solubility is significantly influenced by the pH of the solution. It is less soluble in its protonated (acidic) form.[1]Ensure the pH of your buffer system is appropriate. For increased solubility, a slightly basic pH may be beneficial, but be aware that this can increase the rate of hydrolytic degradation.
Inconsistent Results in Biological Assays Degradation of the compound in the assay medium. The compound may not be stable under the pH, temperature, or light conditions of your experiment, leading to a decrease in the effective concentration over time.[1]Perform a stability study of the compound in your specific assay medium. Prepare stock solutions fresh and minimize the time the compound is in the final assay solution before measurement.
Appearance of New Peaks in HPLC Analysis Chemical degradation of the compound. This could be due to hydrolysis, oxidation, or photodegradation, leading to the formation of one or more new chemical entities.Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The carboxylic acid group itself is generally stable, but derivatives like esters or amides are susceptible to acid or base-catalyzed hydrolysis.

  • Photodegradation: The nitroaromatic system is prone to degradation upon exposure to UV or visible light, potentially leading to the formation of nitroso compounds or other byproducts.[1]

  • Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.

  • Decarboxylation: While less common for aromatic carboxylic acids, decarboxylation (loss of CO2) can sometimes be induced by heat or specific catalysts.

Q2: How can I prevent the degradation of my this compound derivative in solution?

A2: To enhance stability, consider the following:

  • Light Protection: Always store solutions in light-resistant containers (e.g., amber vials) or wrapped in aluminum foil.[1]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics. For daily use, prepare fresh dilutions from the stock.

  • pH Control: Maintain the pH of your solutions within a range where the compound is most stable. This often requires experimentation, but a pH close to neutral is a good starting point for many compounds.

  • Inert Atmosphere: For compounds sensitive to oxidation, preparing and storing solutions under an inert gas like nitrogen or argon can be beneficial.

  • Solvent Choice: Use high-purity, de-gassed solvents for solution preparation.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study, also known as stress testing, involves intentionally subjecting a compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, and oxidizing agents) to accelerate its degradation.[2] This is a critical step in drug development and stability testing for several reasons:

  • It helps to identify potential degradation products.

  • It provides insights into the degradation pathways of the molecule.[3]

  • It is essential for developing and validating a "stability-indicating" analytical method, which is a method that can accurately measure the active compound in the presence of its degradation products.[2]

Q4: How do I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is one that can separate the parent compound from all its potential degradation products. The general steps for developing such a method are:

  • Perform a forced degradation study to generate samples containing the degradation products.

  • Screen different HPLC columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., different organic solvents, buffers, and pH) to achieve the best separation.

  • Optimize the chromatographic conditions (e.g., gradient profile, flow rate, column temperature) to ensure good resolution between all peaks.

  • Validate the final method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Quantitative Data Summary

Stress Condition Reagent/Condition Time (hours) Temperature (°C) Illustrative % Degradation Potential Degradation Products
Acid Hydrolysis1 M HCl246010-20%Hydrolysis of ester/amide derivatives
Base Hydrolysis1 M NaOH86020-30%Hydrolysis of ester/amide derivatives
Oxidation3% H₂O₂24255-15%Sulfoxide, Sulfone
ThermalSolid State4880<5%Decarboxylation product (minor)
PhotolyticUV/Vis Light242515-25%Nitroso derivative, ring-opened products

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

Objective: To generate potential degradation products of this compound derivatives and to assess their stability under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate a solution of the compound in a suitable solvent at 60°C.

    • Photodegradation: Expose a solution of the compound in a transparent container to a light source that emits both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[4]

  • Sample Analysis: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Utilize the stressed samples generated from the forced degradation study.

    • Screen various reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl).

    • Test different mobile phase compositions, including different organic modifiers (acetonitrile, methanol) and aqueous phases with various buffers and pH values (e.g., phosphate buffer at pH 3 and 7, ammonium acetate buffer).

  • Method Optimization:

    • Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the gradient slope, flow rate, and column temperature to achieve baseline resolution for all components.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution of the parent compound and its degradation products at multiple wavelengths to ensure that no peaks are missed.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation Pathway of a Nitroaromatic Compound

Parent 5-Nitro-1-benzothiophene- 2-carboxylic Acid Derivative Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Ester/Amide Cleavage Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Sulfoxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Nitro Group Reduction/Rearrangement Carboxylic Acid + Amine/Alcohol Carboxylic Acid + Amine/Alcohol Hydrolysis->Carboxylic Acid + Amine/Alcohol Sulfoxide/Sulfone\nDerivatives Sulfoxide/Sulfone Derivatives Oxidation->Sulfoxide/Sulfone\nDerivatives Nitroso/Amino\nDerivatives Nitroso/Amino Derivatives Photodegradation->Nitroso/Amino\nDerivatives

Caption: Potential degradation pathways for this compound derivatives.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photolysis Photolysis Stock Solution->Photolysis Thermal Stress Thermal Stress Stock Solution->Thermal Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Photolysis->HPLC Analysis Thermal Stress->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: General workflow for conducting a forced degradation study.

Troubleshooting Logic for Solution Instability

rect_node Re-evaluate experimental parameters start Solution Instability Observed? q1 Is the solution discolored? start->q1 q2 Is there precipitation? q1->q2 No a1 Protect from light Use de-gassed solvents q1->a1 Yes q3 Are there new peaks in HPLC? q2->q3 No a2 Adjust pH Consider co-solvents q2->a2 Yes q3->rect_node No a3 Conduct forced degradation Develop stability-indicating method q3->a3 Yes

Caption: A decision-making diagram for troubleshooting common solution stability issues.

References

Technical Support Center: Purification of 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Nitro-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and decomposition products. Depending on the synthesis method, potential impurities could be the corresponding un-nitrated benzothiophene carboxylic acid, isomers with the nitro group at different positions, or precursors like the corresponding aldehyde or nitrile if the carboxylic acid was formed via oxidation or hydrolysis. For instance, in related syntheses of nitro-substituted thiophenes, dinitro derivatives can sometimes be formed as impurities.[1]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is in the range of 238-241 °C.[2] A broad melting range or a melting point lower than this suggests the presence of impurities.

Q3: What are the recommended initial steps for purifying the crude product?

A3: A common and effective initial purification step for carboxylic acids is recrystallization.[3] Alternatively, an acid-base extraction can be employed to separate the acidic product from non-acidic impurities.

Troubleshooting Guides

Issue 1: The product is discolored (e.g., yellow or brown).
Possible Cause Troubleshooting Step
Presence of colored impurities, such as dinitro byproducts.1. Attempt recrystallization from a suitable solvent or solvent mixture. Common solvents for carboxylic acids include ethanol, methanol, water, or mixtures thereof.[4] 2. Perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous sodium bicarbonate solution. The carboxylic acid will move to the aqueous phase as its sodium salt, leaving many non-acidic, colored impurities in the organic layer. The aqueous layer can then be acidified with HCl to precipitate the purified carboxylic acid.[5] 3. Treat the solution with activated carbon before filtration during recrystallization to adsorb colored impurities.
Decomposition of the product.Avoid excessive heat or prolonged heating during purification.
Issue 2: The melting point of the purified product is low and/or has a broad range.
Possible Cause Troubleshooting Step
Incomplete removal of impurities.1. Repeat the recrystallization process. Ensure the crystals are allowed to form slowly, as rapid crystallization can trap impurities.[3] 2. If recrystallization is ineffective, consider column chromatography. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from closely related impurities.
Residual solvent.Dry the purified product thoroughly under vacuum.
Issue 3: Poor recovery of the product after purification.
Possible Cause Troubleshooting Step
The product is too soluble in the recrystallization solvent.1. Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4] 2. Use a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes turbid. Heat to redissolve and then cool slowly.
Premature precipitation during hot filtration.1. Use a pre-heated funnel for filtration. 2. Add a small amount of extra hot solvent to the filtration setup to keep the product dissolved.
Incomplete precipitation from the aqueous layer after acidification.1. Ensure the pH is sufficiently low (pH 1-2) by checking with pH paper. 2. Cool the acidified solution in an ice bath to maximize precipitation.

Data Presentation

Table 1: Example Data Log for Purification of this compound

Purification StepStarting Mass (g)Final Mass (g)% RecoveryMelting Point (°C)Observations
Recrystallization (Ethanol)5.04.284%235-238Yellowish crystals
Acid-Base Extraction5.04.590%237-240Off-white powder
Column Chromatography2.01.575%239-241White crystalline solid

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to achieve dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Backwash (Optional): Wash the combined aqueous layers with a small amount of ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH 1-2). The purified product will precipitate out.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, washing with cold deionized water. Dry the purified product thoroughly under vacuum.

Visualizations

Purification_Workflow crude_product Crude Product dissolution Dissolve in Organic Solvent crude_product->dissolution extraction Extract with aq. NaHCO3 dissolution->extraction aqueous_phase Aqueous Phase (Sodium Salt) extraction->aqueous_phase Product organic_phase Organic Phase (Impurities) extraction->organic_phase Impurities acidification Acidify with HCl aqueous_phase->acidification precipitation Precipitation acidification->precipitation filtration Vacuum Filtration precipitation->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for purification via acid-base extraction.

Recrystallization_Workflow cluster_purification Recrystallization Process crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Remove Insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry pure Pure Crystalline Product dry->pure

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Scaling Up the Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. First, 1-benzothiophene-2-carboxylic acid is synthesized, followed by a regioselective nitration at the 5-position of the benzothiophene ring. Careful control of reaction conditions is crucial for achieving high yields and purity, especially during scale-up.

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1-Benzothiophene-2-carboxylic acid cluster_step2 Step 2: Nitration A Thiophenol D Intermediate Formation A->D B Chloroacetic acid B->D C Sodium Hydroxide C->D Base E Cyclization (e.g., with Polyphosphoric Acid) D->E F 1-Benzothiophene-2-carboxylic acid E->F G 1-Benzothiophene-2-carboxylic acid I This compound G->I H Nitrating Agent (e.g., HNO3/H2SO4) H->I Nitration

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzothiophene-2-carboxylic acid

This protocol is a representative method and may require optimization for specific laboratory conditions and scale.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g product)Moles
Thiophenol110.1868.8 g0.625
Chloroacetic acid94.5059.1 g0.625
Sodium Hydroxide40.0050.0 g1.25
Polyphosphoric Acid (PPA)-500 g-
Water18.02As needed-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Intermediate Formation: In a suitable reaction vessel, dissolve sodium hydroxide (50.0 g) in water (200 mL). To this solution, add thiophenol (68.8 g) dropwise while maintaining the temperature below 30°C. Stir the mixture for 30 minutes.

  • Slowly add a solution of chloroacetic acid (59.1 g) in water (100 mL) to the reaction mixture. Continue stirring for 2 hours at room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. The intermediate, (phenylthio)acetic acid, will precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization: Add the dried intermediate to polyphosphoric acid (500 g) in a reaction vessel equipped with a mechanical stirrer.

  • Heat the mixture to 80-90°C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The crude 1-benzothiophene-2-carboxylic acid will precipitate.

  • Filter the solid, wash thoroughly with water, and then with a cold sodium bicarbonate solution.

  • Re-acidify the filtrate to precipitate the purified product. Filter, wash with water, and dry to obtain 1-benzothiophene-2-carboxylic acid.

Step 2: Nitration to this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g starting material)Moles
1-Benzothiophene-2-carboxylic acid178.20100 g0.561
Sulfuric Acid (conc.)98.08500 mL-
Nitric Acid (fuming)63.0135.4 mL0.842
Acetic Anhydride102.09100 mL-

Procedure:

  • Dissolution: In a flask equipped with a dropping funnel and a thermometer, carefully add 1-benzothiophene-2-carboxylic acid (100 g) to a cold (0-5°C) mixture of concentrated sulfuric acid (250 mL) and acetic anhydride (100 mL). Stir until all the solid has dissolved.

  • Nitration: Maintain the temperature at 0-5°C and add a pre-cooled mixture of fuming nitric acid (35.4 mL) and concentrated sulfuric acid (250 mL) dropwise over 1-2 hours. The temperature should not exceed 5°C.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Filter the crude product and wash it extensively with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound. Dry the final product under vacuum.

Troubleshooting Guide

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Low Yield Solutions cluster_impure_product Impurity Solutions cluster_reaction_stall Reaction Stall Solutions Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Reaction_Stall Reaction Stalls Start->Reaction_Stall LY1 Check Reagent Quality Low_Yield->LY1 LY2 Optimize Reaction Time/Temp Low_Yield->LY2 LY3 Ensure Anhydrous Conditions (if needed) Low_Yield->LY3 LY4 Improve Work-up/Isolation Low_Yield->LY4 IP1 Identify Byproducts (NMR, MS) Impure_Product->IP1 IP2 Adjust Nitrating Agent Ratio Impure_Product->IP2 IP3 Control Temperature More Strictly Impure_Product->IP3 IP4 Optimize Recrystallization Impure_Product->IP4 RS1 Verify Catalyst/Reagent Activity Reaction_Stall->RS1 RS2 Check for Inhibitors Reaction_Stall->RS2 RS3 Increase Stirring/Mixing Reaction_Stall->RS3

Technical Support Center: Managing Thermal Stability During Nitration of Benzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing thermal stability during the nitration of benzothiophene. The following information is intended to supplement, not replace, rigorous experimental planning, risk assessment, and adherence to all institutional and regulatory safety protocols.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of benzothiophene?

A1: The nitration of aromatic compounds, including benzothiophene, is a highly exothermic reaction. Poor temperature control can lead to several critical issues:

  • Reduced Selectivity: Benzothiophene has multiple positions where nitration can occur. Temperature is a key factor in controlling the regioselectivity of the reaction.[1][2]

  • Formation of By-products: Elevated temperatures can promote the formation of undesired side products, such as dinitro derivatives or oxidation products, which complicates purification and reduces the yield of the target molecule.

  • Thermal Runaway: The most significant hazard is a thermal runaway, where the rate of heat generation exceeds the rate of heat removal. This can cause a rapid and uncontrolled increase in temperature and pressure, potentially leading to a violent reaction or explosion.[3][4]

Q2: What are the primary factors influencing the thermal profile of the reaction?

A2: Several factors dictate the rate of heat generation:

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., concentrated nitric acid, fuming nitric acid, or a salt like potassium nitrate) significantly impact the reaction's exothermicity.

  • Rate of Addition: The speed at which the nitrating agent is added to the benzothiophene solution is directly proportional to the rate of heat generation. A slow, controlled addition is crucial.

  • Molar Ratios: The stoichiometry of the reactants can affect the overall heat generated.

  • Mixing Efficiency: Inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk solution, increasing the risk of a runaway reaction.

Q3: What are the signs of an impending thermal runaway?

A3: Vigilant monitoring is key to early detection. Look for:

  • Sudden Temperature Spike: A rapid increase in temperature that does not respond to cooling is a primary indicator of a runaway reaction.

  • Color Change: A sudden darkening of the reaction mixture to a deep brown or black color can indicate decomposition and the onset of a runaway.

  • Gas Evolution: A sudden and vigorous evolution of brown or reddish fumes (nitrogen oxides) is a critical warning sign.

  • Pressure Build-up: In a closed or semi-closed system, a rapid increase in pressure is a sign of a runaway reaction.

Q4: What should I do in the event of a thermal runaway?

A4: Immediate and decisive action is required. Follow your institution's emergency procedures, which should include:

  • Stop Reagent Addition: Immediately cease the addition of all reagents.

  • Maximize Cooling: Apply maximum cooling by adding dry ice or other cooling agents to the external bath.

  • Alert Personnel: Inform colleagues and safety officers of the situation.

  • Prepare for Quenching (if safe to do so): If the reaction is at a small scale and a pre-planned quenching procedure is in place, be prepared to execute it. This typically involves pouring the reaction mixture into a large volume of a cold, non-reactive quenching agent like ice water. Caution: Quenching a large-scale runaway reaction can be dangerous and should only be performed by trained personnel with appropriate safety measures in place.

  • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Temperature rises too quickly during addition of nitrating agent. 1. Rate of addition is too fast.2. Cooling bath is not efficient enough.3. Inadequate stirring.1. Immediately stop the addition of the nitrating agent.2. Add more cooling agent (e.g., dry ice) to the bath.3. Increase the stirring rate to improve heat dissipation.4. Once the temperature is stable and back within the desired range, resume addition at a much slower rate.
Reaction does not proceed or is very sluggish. 1. Reaction temperature is too low.2. Nitrating agent is not sufficiently active (e.g., due to moisture).1. Allow the reaction temperature to slowly rise by a few degrees, monitoring closely for any sudden exotherm.2. Ensure the use of fresh, anhydrous reagents.
Formation of significant amounts of dark, tar-like material. 1. Reaction temperature is too high, leading to decomposition.2. Localized overheating due to poor mixing.1. Lower the reaction temperature.2. Improve stirring efficiency.3. Consider a slower addition rate of the nitrating agent.
Low yield of the desired nitrobenzothiophene isomer. 1. Incorrect reaction temperature for the desired regioselectivity.2. Sub-optimal ratio of reagents.1. For kinetic products (e.g., 5- and 6-nitro isomers), maintain a low temperature (e.g., 0°C).[1]2. For the thermodynamic product (e.g., 4-nitro isomer), a higher temperature (e.g., 60°C) may be required, with careful control.[1]3. Optimize the molar ratios of benzothiophene, nitric acid, and sulfuric acid based on literature precedents.

Quantitative Data on Nitration Reactions

Parameter General Value for Aromatic Nitration Significance for Thermal Stability
Heat of Reaction (ΔHrxn) -145 ± 70 kJ/mol[3]Indicates a highly exothermic reaction. This heat must be effectively removed to maintain temperature control.
Adiabatic Temperature Rise (ΔTad) Can be > 100 °CThis is the theoretical temperature increase if no heat is lost to the surroundings. A high ΔTad signifies a high potential for a thermal runaway. For a semi-batch reactor, a ΔTad of 86.70 °C has been reported for the nitration of benzotriazole ketone.[3]
Typical Onset Temperature of Decomposition for Nitroaromatics ~200-350 °C (for pure compounds)[4]Contamination with acids can significantly lower this temperature. For example, the onset temperature for decomposition of nitration products in 70% sulfuric acid is around 200°C.[4]

Experimental Protocols

Protocol 1: Kinetically Controlled Nitration for Preferential Formation of 5- and 6-Nitrobenzothiophene

This protocol is adapted from conditions favoring the formation of the kinetically controlled products.

Materials:

  • Benzothiophene

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice and water

  • Appropriate organic solvent for extraction (e.g., dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve benzothiophene in concentrated sulfuric acid.

  • Cool the mixture to 0°C using an ice bath.

  • While maintaining the temperature at 0°C and stirring vigorously, add finely powdered potassium nitrate portion-wise over a period of 1-2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice.

  • Allow the ice to melt, and if a precipitate forms, collect it by filtration and wash with cold water until the washings are neutral.

  • If no solid precipitates, neutralize the aqueous solution with saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: Thermodynamically Controlled Nitration for Preferential Formation of 4-Nitrobenzothiophene

This protocol is adapted from conditions favoring the formation of the thermodynamically controlled product.[1]

Materials:

  • Benzothiophene

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Ice and water

Procedure:

  • In a flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve benzothiophene in a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Heat the solution to 60°C.

  • Add concentrated nitric acid dropwise to the heated solution with vigorous stirring, ensuring the temperature does not exceed 65°C.[1]

  • Maintain the reaction mixture at 60°C and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated product by filtration and wash thoroughly with water.

  • If necessary, extract the aqueous filtrate with an organic solvent to recover any dissolved product.

  • Dry the combined product and purify by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Benzothiophene Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_benz Dissolve Benzothiophene in Acid prep_cool Cool to Target Temperature prep_benz->prep_cool add_nitrating Slowly Add Nitrating Agent prep_cool->add_nitrating monitor_tlc Monitor by TLC add_nitrating->monitor_tlc quench Quench on Ice monitor_tlc->quench extract Extract Product quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify

Caption: General experimental workflow for the nitration of benzothiophene.

thermal_stability_logic Managing Thermal Stability start Start Nitration control Maintain Temperature (e.g., 0°C or 60°C) start->control monitor Monitor Temperature Continuously control->monitor decision Temp Stable? monitor->decision proceed Continue Reaction decision->proceed Yes runaway Thermal Runaway Risk! decision->runaway No proceed->monitor emergency Emergency Protocol: 1. Stop Addition 2. Max Cooling 3. Alert runaway->emergency

Caption: Logical relationship for monitoring and managing thermal stability.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 5-Nitro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] This guide provides a comprehensive overview of the validation of an HPLC method for the quantification of 5-Nitro-1-benzothiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds.[4] We will explore a representative HPLC method, its validation according to International Council for Harmonisation (ICH) guidelines, and a comparison with alternative analytical techniques.[5][6][7][8]

Representative HPLC Method and Validation Data

A robust and validated analytical method is essential for reliable quantification.[3] Below is a representative Reverse-Phase HPLC (RP-HPLC) method developed for the analysis of this compound, along with typical validation data. The development of such a method involves a systematic approach to optimize parameters like the mobile phase, column, and detection wavelength to achieve the desired separation and sensitivity.[2][9]

Table 1: Representative HPLC Method Parameters

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 310 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 minutes

The validation of this method would be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8][10] The key validation parameters are summarized in the table below with representative acceptance criteria and results.

Table 2: Summary of HPLC Method Validation Parameters and Results

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interference from blank, placebo, or related substances at the analyte's retention time.The method is specific. The peak for the analyte is well-resolved.
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9995
Range 2 - 30 µg/mL2 - 30 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8%
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:12.0 µg/mL
Robustness %RSD ≤ 2.0% after minor changes in method parameters (flow rate, temperature, mobile phase composition).The method is robust; %RSD < 2.0% for all variations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the validation experiments.

1. Specificity:

  • Prepare and inject a blank solution (diluent), a placebo solution, and a solution of this compound.

  • Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte.

2. Linearity:

  • Prepare a series of at least five standard solutions of this compound at different concentrations covering the expected range (e.g., 2, 5, 10, 20, 30 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

3. Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Prepare each concentration level in triplicate and analyze using the HPLC method.

  • Calculate the percentage recovery for each sample. The recovery is calculated as: (Measured Concentration / Nominal Concentration) * 100%.

4. Precision:

  • Repeatability (Intra-day precision): Prepare and analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD for the combined results from both days.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.

  • For the signal-to-noise method, inject solutions with decreasing concentrations of the analyte and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

6. Robustness:

  • Intentionally make small, deliberate variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% of the organic component)

  • Analyze a standard solution under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, tailing factor). The %RSD of the results should be within the acceptance criteria.[5]

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of nitroaromatic compounds and organic acids.[11][12] The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Table 3: Comparison of Analytical Methods for Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.High resolution, good precision and accuracy, widely available.[1][2]Moderate sensitivity, requires chromophore for detection.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors (e.g., ECD, NPD).[11][12]Not suitable for non-volatile or thermally labile compounds without derivatization.
Ion Chromatography (IC) Separation of ions based on ion-exchange principles.Excellent for ionic compounds like organic acids, can analyze multiple ions simultaneously.[13][14]Can be more complex than RP-HPLC, may require specialized columns and suppressor systems.[13]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, short analysis times, requires very small sample volumes.[15]Lower reproducibility compared to HPLC, lower sensitivity for some applications.[15]
UV-Vis Spectrophotometry Quantification based on the absorbance of light by the analyte.Simple, rapid, and inexpensive.Low specificity (prone to interference from other absorbing compounds), not a separative technique.[12]
LC-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Very high sensitivity and selectivity, provides structural information.[16]Higher cost of instrumentation and maintenance, more complex method development.

Visualizing the Workflow

Diagrams can effectively illustrate complex processes. Below are Graphviz diagrams representing the HPLC method validation workflow and the logical relationship between different analytical techniques.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Documentation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Compile Results SOP Final Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for HPLC method validation according to ICH guidelines.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_other Other Methods Analyte 5-Nitro-1-benzothiophene- 2-carboxylic acid HPLC HPLC-UV Analyte->HPLC Primary Choice GC GC-FID/ECD Analyte->GC If Volatilizable IC Ion Chromatography Analyte->IC Ionic Properties LCMS LC-MS Analyte->LCMS High Sensitivity CE Capillary Electrophoresis Analyte->CE UV_Vis UV-Vis Spectrophotometry Analyte->UV_Vis Screening

Caption: Comparison of analytical techniques for quantification.

By following a systematic validation process and understanding the comparative advantages of different analytical techniques, researchers can ensure the generation of high-quality, reliable, and accurate data for the quantification of this compound and other critical pharmaceutical compounds.

References

A Comparative Guide to the Synthesis of Nitro-Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of key synthetic routes to nitro-substituted benzothiophenes. The introduction of a nitro group to the benzothiophene scaffold is a critical transformation in medicinal chemistry, as it can serve as a versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document outlines and compares various synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific research and development needs.

Comparative Analysis of Synthesis Routes

The synthesis of nitro-substituted benzothiophenes can be broadly categorized into two main approaches: direct nitration of a pre-formed benzothiophene ring system and the construction of the nitro-benzothiophene scaffold from acyclic precursors. Each strategy offers distinct advantages and disadvantages in terms of regioselectivity, substrate scope, and reaction conditions.

Direct Electrophilic Nitration

Direct nitration is a common and straightforward method for introducing a nitro group onto the benzothiophene ring. The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting benzothiophene and the choice of nitrating agent and reaction conditions.

  • Unsubstituted Benzothiophene: Nitration of unsubstituted benzothiophene typically yields a mixture of 2- and 3-nitrobenzothiophene, with the 3-nitro isomer often being the major product.

  • Substituted Benzothiophenes: The presence of substituents on the benzothiophene ring significantly influences the position of nitration. Electron-withdrawing groups, such as a cyano or acetyl group at the 3-position, deactivate the thiophene ring towards electrophilic attack and direct the nitration to the benzene ring, yielding a mixture of 4-, 5-, 6-, and 7-nitro isomers.

Gewald Reaction followed by Diazotization and Nitration

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes. These can be subsequently converted to the corresponding 2-nitro derivatives. This two-step approach offers excellent regioselectivity for the synthesis of 2-nitrobenzothiophenes.

The initial Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. The resulting 2-aminobenzothiophene can then be converted to a diazonium salt, which is subsequently displaced by a nitro group, often using sodium nitrite in the presence of a copper catalyst (a variation of the Sandmeyer reaction).

Radical Nitration/Cyclization of o-Alkynylthioanisoles

A more recent and greener approach involves the radical-mediated cyclization of readily available o-alkynylthioanisoles. This method utilizes a nitro radical precursor, such as sodium nitrite, and an initiator, like potassium persulfate, to achieve a simultaneous nitration and cyclization, affording 3-nitrobenzothiophenes with high regioselectivity. This transition-metal-free method offers an environmentally benign alternative to classical nitration techniques.

Suzuki Coupling

For the synthesis of more complex nitro-substituted benzothiophenes, particularly those with aryl or heteroaryl substituents, the Suzuki coupling reaction is an invaluable tool. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a halogenated nitro-benzothiophene and a boronic acid or ester derivative. This method provides a versatile platform for expanding the structural diversity of nitro-benzothiophene libraries.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic routes, providing a basis for comparison of their efficiency and applicability.

Synthesis RouteStarting MaterialKey ReagentsProductYield (%)Reaction TimeTemperature (°C)
Direct Nitration BenzothiopheneHNO₃, H₂SO₄3-Nitrobenzothiophene~85%[1]Not Specified0-5[1]
3-CyanobenzothiopheneKNO₃, H₂SO₄4-, 5-, 6-, 7-Nitro-3-cyanobenzothiopheneMixtureSeveral hours0
Gewald Reaction Route 2-Chlorobenzaldehyde, MalononitrileS₈, Morpholine2-Amino-benzothiophene-3-carbonitrile>80% (Gewald step)Not SpecifiedReflux
2-AminobenzothiopheneNaNO₂, Cu(I/II) salts2-NitrobenzothiopheneVariableNot SpecifiedNot Specified
Radical Cyclization o-AlkynylthioanisoleNaNO₂, K₂S₂O₈3-NitrobenzothiopheneModerate to Good[2][3]12 hours[3]110[3]
Suzuki Coupling 5-BromobenzothiopheneNitro-phenylboronic acid, Pd catalyst, Base5-(Nitrophenyl)benzothiopheneGood to Excellent[4]5-24 hours60-100

Experimental Protocols

Protocol 1: Direct Nitration of Benzothiophene to 3-Nitrobenzothiophene[1]
  • Preparation of Nitrating Mixture: In a flask cooled to 0-5°C, slowly add concentrated nitric acid to a stirred solution of acetic anhydride.

  • Reaction: Dissolve benzothiophene in a suitable solvent. Slowly add the pre-cooled nitrating mixture to the benzothiophene solution while maintaining the temperature between 0-5°C.

  • Work-up: After the addition is complete, stir the reaction mixture for a specified period. Pour the mixture onto crushed ice.

  • Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with water and a dilute solution of sodium bicarbonate. Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified 3-nitrobenzothiophene.

Protocol 2: Gewald Synthesis of 2-Amino-benzo[b]thiophene-3-carbonitrile
  • Reaction Setup: In a round-bottom flask, combine 2-chlorobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide.

  • Catalyst Addition: Add a basic catalyst, for example, morpholine, piperidine, or triethylamine, to the mixture.

  • Reaction: Stir the reaction mixture at a specific temperature, ranging from room temperature to reflux, for a designated period. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product typically precipitates and can be isolated by filtration.

Protocol 3: Radical Nitration/Cyclization to 3-Nitrobenzothiophene[3]
  • Reaction Setup: In a reaction vessel, combine the o-alkynylthioanisole (0.2 mmol), sodium nitrite (0.4 mmol), and potassium persulfate (0.4 mmol) in acetonitrile (1.5 mL).

  • Reaction: Heat the reaction mixture under air at 110°C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 3-nitrobenzothiophene.

Protocol 4: Suzuki Coupling of a Bromobenzothiophene[4]
  • Reaction Setup: In a reaction flask, combine the bromobenzothiophene (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) under an inert atmosphere (e.g., argon).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dimethoxyethane and water.

  • Reaction: Heat the reaction mixture to reflux and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Visualizing the Synthesis Pathways

The following diagrams, created using the DOT language, illustrate the logical workflows and key transformations in the described synthetic routes.

direct_nitration benzothiophene Benzothiophene nitro_benzothiophene Nitro-substituted Benzothiophene benzothiophene->nitro_benzothiophene Electrophilic Aromatic Substitution nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄) nitrating_agent->nitro_benzothiophene

Direct Nitration of Benzothiophene.

gewald_route starting_materials Aldehyde/Ketone + Active Methylene Nitrile + Sulfur gewald_reaction Gewald Reaction starting_materials->gewald_reaction amino_benzothiophene 2-Aminobenzothiophene gewald_reaction->amino_benzothiophene diazotization Diazotization (NaNO₂, H⁺) amino_benzothiophene->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt sandmeyer Sandmeyer-type Reaction (NaNO₂, Cu⁺) diazonium_salt->sandmeyer nitro_benzothiophene 2-Nitrobenzothiophene sandmeyer->nitro_benzothiophene

Gewald Reaction and Subsequent Nitration.

radical_cyclization alkynylthioanisole o-Alkynylthioanisole radical_reaction Radical Nitration/ Cyclization alkynylthioanisole->radical_reaction reagents NaNO₂ + K₂S₂O₈ reagents->radical_reaction nitro_benzothiophene 3-Nitrobenzothiophene radical_reaction->nitro_benzothiophene

Radical Nitration/Cyclization Pathway.

suzuki_coupling halo_nitro_benzothiophene Halo-Nitro-Benzothiophene suzuki_reaction Suzuki Coupling halo_nitro_benzothiophene->suzuki_reaction boronic_acid Boronic Acid/Ester boronic_acid->suzuki_reaction catalyst_base Pd Catalyst + Base catalyst_base->suzuki_reaction coupled_product Coupled Nitro-Benzothiophene suzuki_reaction->coupled_product

Suzuki Coupling for Derivatization.

References

comparing biological activity of 5-nitro vs. other substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Nitro-Benzothiophene Derivatives Against Other Substituted Analogues, Supported by Experimental Data.

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents onto the benzothiophene ring system allows for the fine-tuning of its pharmacological properties. Among these, the nitro group, particularly at the 5-position, has been shown to confer a range of biological activities. This guide provides a comparative overview of the biological potency of 5-nitro-benzothiophenes against other substituted benzothiophene derivatives, with a focus on anticancer, antimicrobial, and enzyme-inhibiting activities.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of 5-nitro-benzothiophene and other substituted analogues.

CompoundSubstitution(s)Anticancer Activity (GI50, nM)[1]Target Cancer Cell Lines
Analog 5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile10.0 - 90.9Leukemia, Colon, CNS, Prostate
Analog 6 Not specified in detail10 - 100Panel of 60 human cancer cell lines
Analog 13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile< 10.0Most of a panel of 60 human cancer cell lines
Compound 16b 5-hydroxybenzothiophene hydrazide scaffoldIC50 = 7.2 µMU87MG glioblastoma cells[2]
2-Amino-5-nitrobenzothiophene 2-Amino, 5-NitroNot ReportedNot Reported
CompoundPosition of Nitro GroupAntimicrobial Activity (MIC, µg/mL)[3]Anti-inflammatory Activity (IC50, µM)[3]Analgesic Activity (% Inhibition)[3]
2-Nitrobenzothiophene2E. coli: >128, S. aureus: 64Not ReportedNot Reported
3-Nitrobenzothiophene3E. coli: 64, S. aureus: 3215.865.7
5-Nitrobenzothiophene 5 E. coli: 32, S. aureus: 16 10.2 78.3
2-Amino-5-nitrobenzothiophene5Not Reported8.5Not Reported
CompoundTarget Enzyme(s)Inhibition Data
2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one DHHC-mediated palmitoylation[4][5]Inhibited palmitoyltransferase activity of all DHHC proteins tested.[4]
5-hydroxybenzothiophene derivative (16b) Clk1/4, DRAK1, Dyrk1A/B, haspin[2][6]IC50 values of 11, 87, 125.7, 163, 284, and 353.3 nM against Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A respectively.[6]
Substituted benzothiophene-anthranilamide Factor Xa[7]Subnanomolar inhibitors were discovered.[7]
Benzothiophene-chalcone hybrid (5f) Acetylcholinesterase (AChE)[8]IC50 = 62.10 μM.[8]
Benzothiophene-chalcone hybrid (5h) Butyrylcholinesterase (BChE)[8]IC50 = 24.35 μM.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity Screening

The anticancer activity of benzothiophene analogs was evaluated against a panel of 60 human cancer cell lines.[1] The screening utilized a 48-hour incubation period, and the endpoint was the determination of the 50% growth inhibition (GI50) value. This value represents the concentration of the compound that causes a 50% reduction in the net growth of the cancer cells.[1]

Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of nitro-substituted benzothiophenes was determined using the broth microdilution method.[3]

  • Preparation of Compounds: A two-fold serial dilution of each test compound was prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) was prepared.

  • Incubation: The standardized inoculum was added to each well of the microtiter plate. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.[3]

Enzyme Inhibition Assays
  • DHHC-mediated Palmitoylation Assay: The effect of compounds on the palmitoyltransferase activity of purified DHHC enzymes was assessed. Human DHHC2 and yeast Pfa3 were tested with their N-myristoylated substrates, while human DHHC9/GCP16 and yeast Erf2/Erf4 were assayed with farnesylated Ras proteins.[4] The assay also monitored enzyme autoacylation, where the DHHC enzyme itself becomes acylated.[4]

  • Kinase Inhibition Assay: The inhibitory activity of 5-hydroxybenzothiophene derivatives against a panel of kinases (Clk1/4, DRAK1, Dyrk1A/B, haspin) was determined. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were calculated.[6]

Visualizing Mechanisms and Workflows

The following diagrams illustrate key concepts and processes related to the biological evaluation of benzothiophene derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing cluster_analysis Data Analysis start Benzothiophene Scaffold sub Substitution start->sub nitro 5-Nitro Substitution sub->nitro other Other Substitutions sub->other anticancer Anticancer Screening nitro->anticancer antimicrobial Antimicrobial Assays nitro->antimicrobial enzyme Enzyme Inhibition nitro->enzyme other->anticancer other->antimicrobial other->enzyme data Quantitative Data (GI50, MIC, IC50) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General workflow for the synthesis and biological evaluation of substituted benzothiophenes.

enzyme_inhibition_pathway cluster_enzyme Enzyme Activity Enzyme Enzyme (e.g., Kinase, DHHC) Product Product (Biological Effect) Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Inhibitor Benzothiophene Inhibitor (e.g., 5-Nitro Derivative) Inhibitor->Enzyme Binds and Inhibits

Caption: Simplified signaling pathway illustrating enzyme inhibition by a benzothiophene derivative.

References

Structure-Activity Relationship of 5-Nitro-1-benzothiophene-2-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitro-1-benzothiophene-2-carboxylic acid scaffold is a promising heterocyclic structure in medicinal chemistry. The incorporation of a nitro group at the 5-position and a carboxylic acid at the 2-position of the benzothiophene core presents a unique electronic and structural framework for interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing from available experimental data to elucidate the impact of structural modifications on their biological activities, with a particular focus on antileishmanial, antimicrobial, and anticancer properties.

Antileishmanial Activity of 5-Nitrothiophene-2-carboxamide Analogs

While direct SAR studies on a broad series of this compound analogs are limited in publicly accessible literature, valuable insights can be drawn from closely related structures. A notable example is the investigation into 5-nitrothiophene-2-carboxamides for their antileishmanial activity. A high-throughput screen identified two lead compounds which, despite their potent activity, suffered from poor aqueous solubility. Subsequent SAR-driven optimization aimed to enhance solubility and reduce toxicity while maintaining or improving efficacy.[1][2]

The key findings from these studies highlight the importance of the 5-nitrothiophene-2-carboxamide core for antileishmanial activity. It was discovered that the aminothiophene portion of the initial hits could be replaced with an anthranilamide without a loss of activity. A significant breakthrough was achieved by introducing a basic nitrogen atom in the form of a morpholine ring, which markedly improved aqueous solubility while preserving potent and selective antileishmanial activity against Leishmania major promastigotes.[1][2]

Quantitative Data for Antileishmanial 5-Nitrothiophene-2-carboxamide Analogs
Compound IDR Group ModificationL. major pEC50 (µM)HepG2 pEC50 (µM)Aqueous Solubility (µM)
Hit 16 Aminothiophene7.15.1< 1
Hit 17 Aminothiophene7.05.2< 1
140 Anthranilamide7.25.3Not Reported
141 Anthranilamide7.15.4Not Reported
252 Morpholine7.3< 4.5110
253 Morpholine7.2< 4.595

Data synthesized from information presented in a doctoral thesis on the topic.[1][2]

Proposed Mechanism of Action

The antileishmanial activity of the 5-nitrothiophene-2-carboxamide series is believed to proceed through bioreductive activation by a type I nitroreductase (NTR) enzyme present in Leishmania. This enzymatic reduction of the nitro group is thought to generate reactive nitrogen species that are toxic to the parasite.[1][2]

Antileishmanial_MoA Proposed Bioactivation of 5-Nitrothiophene-2-carboxamides cluster_0 Leishmania Parasite 5-NTC 5-Nitrothiophene-2-carboxamide NTR Type I Nitroreductase (LmjNTR1) 5-NTC->NTR Enters Reactive_Metabolites Reactive Nitrogen Species (e.g., Hydroxylamine) NTR->Reactive_Metabolites Bioactivation Cell_Damage Mitochondrial Damage & ROS Accumulation Reactive_Metabolites->Cell_Damage Induces Parasite_Death Parasite Death Cell_Damage->Parasite_Death

Caption: Proposed bioactivation pathway of 5-nitrothiophene-2-carboxamides in Leishmania.

Antimicrobial and Anticancer Activities of Benzothiophene Analogs

Antimicrobial Activity

Benzothiophene derivatives have been explored for their activity against a range of bacterial and fungal pathogens. For instance, certain benzothiophene acrylonitrile analogs have shown potent growth inhibition against various cancer cell lines, and by extension, their interaction with fundamental cellular components suggests a potential for antimicrobial activity.[3] Studies on 2-thiophene carboxylic acid thioureides have also demonstrated antimicrobial effects.[4] Furthermore, computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been employed to investigate benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus.[5]

Anticancer Activity

Several benzothiophene derivatives have been synthesized and evaluated as anticancer agents. For example, a series of benzothiophene acrylonitrile analogs were found to exhibit significant cytotoxic activity against a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range.[3] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization.[3]

The following table summarizes the anticancer activity of selected benzothiophene acrylonitrile analogs.

Compound IDR Group (on phenyl ring)Cancer Cell LineGI50 (nM)
5 3,4-dimethoxyLeukemia (CCRF-CEM)10.0
6 3,4,5-trimethoxyLeukemia (CCRF-CEM)21.2
13 (E-isomer)3,4,5-trimethoxyLeukemia (CCRF-CEM)< 10.0

Data extracted from a study on benzothiophene acrylonitrile analogs as anticancer agents.[3]

Experimental Protocols

Synthesis of 5-Nitrothiophene-2-carboxamides (General Scheme)

The synthesis of 5-nitrothiophene-2-carboxamide analogs typically involves the coupling of 5-nitrothiophene-2-carboxylic acid with a desired amine.

Synthesis_Workflow General Synthesis of 5-Nitrothiophene-2-carboxamides Start 5-Nitrothiophene-2-carboxylic acid Coupling Coupling Agent (e.g., HATU, EDCI) Start->Coupling Product 5-Nitrothiophene-2-carboxamide Analog Coupling->Product Amine Primary or Secondary Amine (R-NHR') Amine->Coupling

Caption: General synthetic workflow for 5-nitrothiophene-2-carboxamide analogs.

In Vitro Antileishmanial Activity Assay

Leishmania major promastigotes are cultured in a suitable medium. The compounds are serially diluted and added to the parasite cultures in 96-well plates. The plates are incubated at the appropriate temperature for 72 hours. Parasite viability is then assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured. The half-maximal effective concentration (pEC50) is calculated from the dose-response curves.

In Vitro Cytotoxicity Assay

Human hepatocellular carcinoma (HepG2) cells are seeded in 96-well plates and allowed to adhere overnight. The test compounds are then added in serial dilutions, and the plates are incubated for 72 hours. Cell viability is determined using a standard MTT or resazurin assay. The half-maximal cytotoxic concentration (pEC50) is determined from the resulting dose-response curves.

Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. The available data, particularly from the closely related 5-nitrothiophene-2-carboxamides, demonstrates that strategic structural modifications can lead to potent and selective biological activity. The key to unlocking the full therapeutic potential of these compounds lies in systematic SAR studies to optimize their efficacy, selectivity, and pharmacokinetic properties for various disease targets. Further research into their mechanisms of action will be crucial for their development as next-generation therapeutic agents.

References

A Comparative Analysis of the In Vitro Anticancer Activity of Benzothiophene Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anticancer activity of select benzothiophene derivatives against the established chemotherapeutic agent, doxorubicin. The data presented is compiled from recent studies, offering a quantitative and mechanistic overview to inform future research and drug development endeavors.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic effects of various benzothiophene derivatives and doxorubicin have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability or growth, respectively, are summarized below. Lower values indicate higher potency.

CompoundCancer Cell LineIC50 / GI50 (µM)Doxorubicin IC50 (µM)Reference
Benzothiophene Acrylonitriles
Analog 6Leukemia (various)0.021 - 0.050Not directly compared[1]
CNS Cancer (various)0.021 - 0.050Not directly compared[1]
Prostate (PC-3)0.021 - 0.050Not directly compared[1]
Thiophene & Benzothiophene Derivatives
Compound 5bMCF-7 (Breast)>1000.04
NCI-H460 (Lung)>1000.05
SF-268 (CNS)>1000.03
Compound 8cMCF-7 (Breast)58.50.04
NCI-H460 (Lung)62.10.05
SF-268 (CNS)49.80.03
Compound 9MCF-7 (Breast)55.20.04
NCI-H460 (Lung)60.30.05
SF-268 (CNS)48.10.03
5-hydroxybenzothiophene Derivative
Compound 16bU87MG (Glioblastoma)7.2Not directly compared[2]
Fused Thiophene Derivatives
Compound 3bHepG2 (Liver)3.1050.85[3]
PC-3 (Prostate)2.150.92[3]
Compound 4cHepG2 (Liver)3.0230.85[3]
PC-3 (Prostate)3.120.92[3]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivative
Compound b19MDA-MB-231 (Breast)Not specifiedNot directly compared[4]

Mechanisms of Action

Benzothiophene derivatives exhibit diverse mechanisms of anticancer activity, often distinct from that of doxorubicin.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:

  • DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of DNA, distorting the double helix structure and thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to double-strand breaks in the DNA, ultimately triggering apoptosis.[5]

Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can damage cellular components including DNA, proteins, and lipids.[5]

doxorubicin_mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Damage & Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's primary mechanisms of action.
Benzothiophene Derivatives: A Multi-pronged Attack

Recent research has highlighted several novel mechanisms of action for different classes of benzothiophene derivatives.

  • Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs, such as compound 6, have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a mechanism similar to other successful anticancer agents like vinca alkaloids and taxanes.[1]

tubulin_inhibition_pathway Benzothiophene_Derivative Benzothiophene Acrylonitrile (e.g., Analog 6) Tubulin Tubulin Benzothiophene_Derivative->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Tubulin polymerization inhibition pathway.
  • Multi-Kinase Inhibition: A 5-hydroxybenzothiophene derivative, compound 16b, has demonstrated potent inhibitory activity against multiple kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[2] Fused thiophene derivatives, such as compounds 3b and 4c, have shown dual inhibitory activity against VEGFR-2 and AKT.[3] By targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, these compounds represent a promising strategy to overcome drug resistance.

multikinase_inhibition_pathway Benzothiophene_Derivative Benzothiophene Derivative (e.g., 16b, 3b, 4c) VEGFR2 VEGFR-2 Benzothiophene_Derivative->VEGFR2 Inhibition AKT AKT Benzothiophene_Derivative->AKT Inhibition Other_Kinases Other Kinases (Clk, Dyrk, etc.) Benzothiophene_Derivative->Other_Kinases Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Other_Kinases->Cell_Proliferation Apoptosis Apoptosis Angiogenesis->Apoptosis Inhibition Cell_Proliferation->Apoptosis Inhibition

Multi-kinase inhibition signaling pathway.
  • RhoA/ROCK Pathway Inhibition: A benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, compound b19, has been shown to inhibit the RhoA/ROCK pathway.[4][6] This pathway is involved in regulating cell shape, migration, and invasion. By inhibiting this pathway, compound b19 can suppress cancer cell metastasis and induce apoptosis.[4][6]

rhoa_rock_pathway Benzothiophene_Derivative Benzothiophene Derivative (e.g., b19) RhoA RhoA Benzothiophene_Derivative->RhoA Inhibition ROCK ROCK RhoA->ROCK Cell_Migration_Invasion Cell Migration & Invasion ROCK->Cell_Migration_Invasion Apoptosis Apoptosis Cell_Migration_Invasion->Apoptosis Inhibition

RhoA/ROCK pathway inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzothiophene derivatives or doxorubicin for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value is then calculated from the dose-response curve.

mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound (Benzothiophene or Doxorubicin) Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT assay experimental workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membrane.

  • Staining: The fixed cells are treated with RNase A and stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a buffer is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Polymerization Induction: The reaction is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance at 340 nm) over time using a spectrophotometer.

Kinase Inhibition Assays (e.g., VEGFR-2, AKT)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The benzothiophene derivative is added at various concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a set time.

  • Detection: The amount of phosphorylated substrate or the amount of ATP consumed is measured using various detection methods, such as ELISA, fluorescence, or luminescence.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., apoptosis-related proteins like caspases, Bcl-2 family members).

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each sample is determined.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified.

Conclusion

Benzothiophene derivatives represent a promising class of compounds with potent in vitro anticancer activity. Their diverse mechanisms of action, including tubulin polymerization inhibition, multi-kinase inhibition, and targeting of the RhoA/ROCK pathway, offer potential advantages over traditional chemotherapeutics like doxorubicin, particularly in the context of drug resistance. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this important class of molecules.

References

A Head-to-Head Comparison of Synthetic Routes to Benzothiophenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzothiophene scaffolds is a critical task. This heterocyclic compound is a key pharmacophore in a multitude of approved drugs and clinical candidates. This guide provides a head-to-head comparison of four prominent synthetic routes to benzothiophenes: the Gassman, Fiesselmann, and Gewald syntheses, alongside a modern palladium-catalyzed approach. The objective is to offer a clear, data-driven comparison of their performance, supported by detailed experimental protocols to facilitate replication and adaptation in the laboratory.

At a Glance: Key Performance Metrics of Benzothiophene Syntheses

The selection of an appropriate synthetic route to a target benzothiophene derivative depends on several factors, including the desired substitution pattern, substrate availability, and tolerance to reaction conditions. The following table summarizes the key quantitative data for the four methods discussed in this guide, offering a rapid comparison of their typical yields and operational parameters.

Synthetic RouteTypical ProductKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
Gassman Synthesis 3-Methylthio-1-benzothiophenetert-Butyl hypochlorite, triethylamineDichloromethane-78 to 252.5 h~75
Fiesselmann Synthesis Ethyl 3-hydroxy-1-benzothiophene-2-carboxylatePotassium tert-butoxideDiethyl etherReflux4 h~80
Gewald Synthesis 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileMorpholine, sulfurEthanol501 h91
Palladium-Catalyzed Annulation 2,3-Diphenyl-1-benzothiophenePd(OAc)₂, Ag₂CO₃, CsOAc1,2-Dichloroethane14024 h95

In-Depth Analysis of Synthetic Routes

This section provides a detailed examination of each synthetic methodology, including a schematic representation, a summary of the reaction mechanism, and a complete experimental protocol for a representative example.

Gassman Benzothiophene Synthesis

The Gassman synthesis provides a route to 3-thio-substituted benzothiophenes through an electrophilic cyclization pathway.

Reaction Scheme:

Gassman Synthesis aniline Aniline n_chloroaniline N-Chloroaniline aniline->n_chloroaniline 1. t-BuOCl keto_sulfide α-Thio Ketone tBuOCl t-BuOCl Et3N Et₃N sulfonium_salt Sulfonium Salt n_chloroaniline->sulfonium_salt 2. α-Thio Ketone ylide Sulfonium Ylide sulfonium_salt->ylide 3. Et₃N rearranged_intermediate [2,3]-Sigmatropic Rearrangement Product ylide->rearranged_intermediate [2,3]-Sigmatropic Rearrangement benzothiophene 3-Thio-benzothiophene rearranged_intermediate->benzothiophene Cyclization

Caption: The Gassman synthesis of 3-thio-substituted benzothiophenes.

Mechanism Snapshot: The reaction is initiated by the N-chlorination of an aniline derivative, followed by the addition of an α-keto sulfide to form a sulfonium salt. Deprotonation with a base generates a sulfonium ylide, which then undergoes a[1][2]-sigmatropic rearrangement. The subsequent intramolecular cyclization and aromatization yield the final benzothiophene product.

  • N-Chlorination: A solution of aniline (1.0 g, 10.7 mmol) in dichloromethane (50 mL) is cooled to -78 °C. tert-Butyl hypochlorite (1.16 g, 10.7 mmol) is added dropwise, and the mixture is stirred for 30 minutes at this temperature.

  • Sulfonium Salt Formation: A solution of methylthio-2-propanone (1.12 g, 10.7 mmol) in dichloromethane (10 mL) is added dropwise to the reaction mixture at -78 °C. The stirring is continued for an additional hour.

  • Rearrangement and Cyclization: Triethylamine (1.5 mL, 10.7 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-methylthio-1-benzothiophene. Yield: ~75% .

Fiesselmann Benzothiophene Synthesis

The Fiesselmann synthesis is a classical and versatile method for preparing 3-hydroxy-2-thiophenecarboxylates, which are valuable precursors for more complex benzothiophene derivatives.[1][2][3]

Reaction Scheme:

Fiesselmann Synthesis acetylenic_ester α,β-Acetylenic Ester michael_adduct Michael Adduct acetylenic_ester->michael_adduct 1. Thioglycolic Acid Ester, Base thioglycolic_acid_ester Thioglycolic Acid Ester base Base cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Condensation benzothiophene 3-Hydroxy-1-benzothiophene- 2-carboxylate cyclized_intermediate->benzothiophene Tautomerization

Caption: The Fiesselmann synthesis of 3-hydroxy-1-benzothiophene-2-carboxylates.

Mechanism Snapshot: The reaction proceeds via a base-catalyzed Michael addition of a thioglycolate to an α,β-acetylenic ester. The resulting adduct then undergoes an intramolecular Dieckmann-type condensation to form the thiophene ring, which tautomerizes to the more stable 3-hydroxythiophene derivative.[3]

  • Reaction Setup: To a solution of ethyl propiolate (1.0 g, 10.2 mmol) and ethyl thioglycolate (1.22 g, 10.2 mmol) in diethyl ether (50 mL), potassium tert-butoxide (1.14 g, 10.2 mmol) is added portion-wise at 0 °C.

  • Reaction Execution: The reaction mixture is then heated to reflux and stirred for 4 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization from ethanol to give ethyl 3-hydroxy-1-benzothiophene-2-carboxylate. Yield: ~80% .

Gewald Aminothiophene Synthesis

The Gewald synthesis is a multicomponent reaction that provides a straightforward and highly efficient route to 2-aminothiophenes, which can be precursors to condensed benzothiophene systems.

Reaction Scheme:

Gewald Synthesis ketone Ketone/ Aldehyde knoevenagel_product Knoevenagel Adduct ketone->knoevenagel_product 1. Activated Nitrile, Base activated_nitrile Activated Nitrile sulfur Elemental Sulfur base Base sulfide_adduct Sulfide Adduct knoevenagel_product->sulfide_adduct 2. Sulfur aminothiophene 2-Aminothiophene sulfide_adduct->aminothiophene Cyclization/ Aromatization Palladium-Catalyzed Annulation alkynylthioanisole 2-Alkynylthioanisole palladacycle Palladacycle alkynylthioanisole->palladacycle 1. Pd(OAc)₂ alkyne Alkyne pd_catalyst Pd(OAc)₂ oxidant Ag₂CO₃ base CsOAc insertion_product Alkyne Insertion Product palladacycle->insertion_product 2. Alkyne benzothiophene 2,3-Disubstituted Benzothiophene insertion_product->benzothiophene Reductive Elimination

References

Comparative Docking Analysis of Benzothiophene Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies on a series of benzothiophene derivatives, investigating their potential as inhibitors of multidrug-resistant Staphylococcus aureus (MRSA), methicillin-sensitive Staphylococcus aureus (MSSA), and daptomycin-resistant Staphylococcus aureus (DRSA). The data presented is synthesized from a comprehensive study focusing on the computational design and evaluation of these compounds as novel antibiotic candidates.

Quantitative Docking Data

The following table summarizes the binding affinities of selected benzothiophene derivatives against key protein targets in different strains of Staphylococcus aureus. The binding affinity is a measure of the strength of the interaction between the ligand (benzothiophene derivative) and the target protein, with more negative values indicating a stronger interaction.

CompoundTarget StrainBinding Affinity (kcal/mol)
Compound 20 MRSA-6.38[1]
Compound 1 MSSA-5.56[1]
Compound 17 DRSA-5.23[1]

Note: The specific structures of compounds 1, 17, and 20 are detailed in the source publication. This table highlights the derivatives with the highest reported binding affinity for each respective bacterial strain in the study.

Experimental Protocols

The in silico molecular docking studies were conducted using a multi-step computational approach to predict the binding modes and affinities of the benzothiophene derivatives to their target proteins.

Protein and Ligand Preparation
  • Protein Structure: The three-dimensional crystal structure of the target protein, penicillin-binding protein 2a (PBP2a) from MRSA (PDB ID: 6H5O), was retrieved from the Protein Data Bank.

  • Ligand Structures: The two-dimensional structures of the benzothiophene derivatives were designed and then converted into three-dimensional structures for docking.

Molecular Docking Simulation
  • Software: The docking simulations were performed using molecular modeling software.

  • Scoring Function: The London dG scoring function was utilized to estimate the binding free energy of the protein-ligand complexes.

  • Refinement: The initial docking poses were further refined to improve the accuracy of the binding prediction.

  • Validation: The docking protocol was validated by calculating the Root Mean Square Deviation (RMSD) between the docked pose of a co-crystallized ligand and its experimentally determined conformation.

Visualizing the Workflow and Interactions

The following diagrams illustrate the computational workflow used in the study and a conceptual representation of the ligand-protein interaction.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Benzothiophene Derivatives) molecular_docking Molecular Docking ligand_prep->molecular_docking protein_prep Protein Preparation (e.g., PBP2a from MRSA) protein_prep->molecular_docking scoring Scoring & Refinement molecular_docking->scoring binding_analysis Binding Affinity Analysis scoring->binding_analysis interaction_analysis Interaction Analysis binding_analysis->interaction_analysis signaling_pathway cluster_interaction Active Site Interaction cluster_binding Binding Interactions ligand Benzothiophene Derivative h_bond Hydrogen Bonds ligand->h_bond Binds to vdw Van der Waals Forces ligand->vdw hydrophobic Hydrophobic Interactions ligand->hydrophobic protein Target Protein (e.g., PBP2a) h_bond->protein vdw->protein hydrophobic->protein

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Nitro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Nitro-1-benzothiophene-2-carboxylic acid. Ensuring the purity of this compound is critical for its application in research and drug development, as impurities can significantly impact biological activity, toxicity, and overall study reproducibility. This document outlines key analytical techniques, provides detailed experimental protocols, and compares their performance with alternative approaches.

Introduction to Purity Assessment

This compound is a heterocyclic compound with potential applications in medicinal chemistry. The introduction of a nitro group and a carboxylic acid moiety to the benzothiophene scaffold makes it a versatile intermediate for the synthesis of various biologically active molecules. However, the synthesis of this compound can lead to the formation of impurities, including starting materials, intermediates, byproducts, and positional isomers. Therefore, rigorous analytical characterization is essential to establish the purity of the synthesized material.

A multi-tiered approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment. This guide focuses on High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC) as primary methods for purity determination.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, the required accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and DSC for the analysis of this compound.

Analytical Technique Principle Advantages Limitations Typical Purity Range (%)
HPLC (UV Detection) Separation based on polarityHigh sensitivity and resolution for detecting and quantifying impurities.Requires a reference standard for accurate quantification of the main component; assumes equal response factors for impurities in area percent calculations.95.0 - 99.9
qNMR (¹H NMR) Molar concentration determinationPrimary analytical method; does not require a specific reference standard of the analyte; provides structural information.Lower sensitivity compared to HPLC for trace impurities; requires a certified internal standard.97.0 - 99.8
DSC Measurement of heat flow during meltingProvides a measure of absolute purity based on the melting point depression caused by impurities.[1][2]Not suitable for amorphous compounds or those that decompose upon melting; less sensitive to impurities that are solid-soluble.[1]> 98.5
Elemental Analysis Determination of elemental compositionConfirms the elemental formula of the compound.Does not provide information on the nature or quantity of individual impurities.Confirms theoretical percentages

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. The following sections provide experimental protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar aromatic carboxylic acids and nitroaromatic compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The optimal ratio may need to be determined experimentally.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined from the UV spectrum of the compound (a wavelength around 254 nm or 310 nm is expected to be suitable).

  • Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For more accurate quantification, use a calibration curve generated from the reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general framework for purity determination by ¹H-qNMR using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, as the compound is a carboxylic acid)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity. The standard should have a signal that does not overlap with the analyte signals.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Differential Scanning Calorimetry (DSC)

This method is based on the principle of melting point depression to determine the mole percent of impurities.[1][2]

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum pans and lids

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound sample into an aluminum pan and hermetically seal it.

  • Thermal Analysis:

    • Heat the sample at a constant rate (e.g., 1-2 °C/min) through its melting range. A preliminary scan at a higher heating rate can be used to determine the approximate melting point.

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most modern DSC software has a built-in function for purity analysis.

Potential Alternatives and Bioisosteres

In drug discovery, it is often necessary to explore structural analogs to optimize pharmacological properties. For this compound, alternatives could include other substituted benzothiophene derivatives or bioisosteric replacements for the carboxylic acid or nitro group.

Bioisosteres of the Carboxylic Acid Group: The carboxylic acid group can sometimes lead to poor pharmacokinetic properties. Common bioisosteric replacements include:

  • Tetrazoles

  • Hydroxamic acids

  • Acylsulfonamides

These replacements can alter the acidity, lipophilicity, and metabolic stability of the molecule.[3]

Alternatives to the Nitro Group: The nitro group can sometimes be associated with toxicity. Potential replacements that can act as hydrogen bond acceptors include:

  • Cyano group

  • Sulfonamide group

  • Keto group

Other Benzothiophene Derivatives: Research has shown that various substituted benzothiophene-2-carboxylic acids and their derivatives possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] Exploring different substitution patterns on the benzothiophene ring can lead to compounds with improved efficacy and safety profiles.

Visualizations

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results cluster_decision Decision Synthesized_Compound Synthesized 5-Nitro-1- benzothiophene-2-carboxylic acid HPLC HPLC Analysis Synthesized_Compound->HPLC qNMR qNMR Analysis Synthesized_Compound->qNMR DSC DSC Analysis Synthesized_Compound->DSC Elemental_Analysis Elemental Analysis Synthesized_Compound->Elemental_Analysis Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile qNMR->Purity_Data Structural_Confirmation Structural Confirmation qNMR->Structural_Confirmation DSC->Purity_Data Elemental_Analysis->Structural_Confirmation Release Release for Further Use Purity_Data->Release Purity ≥ 98.5% Repurify Repurification Required Purity_Data->Repurify Purity < 98.5% Impurity_Profile->Release Impurities Identified and within limits Impurity_Profile->Repurify Unacceptable Impurities Structural_Confirmation->Release Structure Confirmed Structural_Confirmation->Repurify Structure Incorrect

A logical workflow for the purity assessment of a synthesized compound.
Comparison of Analytical Method Principles

Analytical_Method_Comparison cluster_HPLC HPLC cluster_qNMR qNMR cluster_DSC DSC Analyte {this compound | + Impurities} HPLC_Principle Separation Based on differential partitioning between mobile and stationary phases Analyte->HPLC_Principle qNMR_Principle Quantification Based on signal intensity proportional to the number of nuclei Analyte->qNMR_Principle DSC_Principle Thermal Analysis Based on melting point depression by impurities Analyte->DSC_Principle HPLC_Output Chromatogram Peak Area vs. Retention Time HPLC_Principle->HPLC_Output Results in qNMR_Output NMR Spectrum Signal Integral vs. Chemical Shift qNMR_Principle->qNMR_Output Results in DSC_Output Thermogram Heat Flow vs. Temperature DSC_Principle->DSC_Output Results in

Comparison of the fundamental principles of the analytical methods.

Conclusion

The purity assessment of synthesized this compound is a critical step to ensure the quality and reliability of this important chemical intermediate. A combination of chromatographic and spectroscopic techniques provides a robust and comprehensive evaluation of purity. HPLC is highly effective for detecting and quantifying impurities, while qNMR offers a primary method for determining absolute purity and confirming the compound's structure. DSC serves as a valuable orthogonal technique for crystalline materials. The choice of methodology should be guided by the specific requirements of the analysis and the potential impurities expected from the synthetic route. By employing these well-defined analytical protocols, researchers can have a high degree of confidence in the quality of their synthesized this compound, enabling its successful application in further research and development.

References

Unveiling the Antimicrobial Potential of Benzothiophene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Benzothiophene scaffolds have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the antimicrobial efficacy of various benzothiophene derivatives, supported by quantitative experimental data, detailed methodologies, and mechanistic insights.

Quantitative Antimicrobial Efficacy of Benzothiophene Derivatives

The antimicrobial activity of benzothiophene derivatives is significantly influenced by the nature and position of substituents on the core structure. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative derivatives against key bacterial and fungal pathogens. Lower MIC values indicate higher antimicrobial potency.

Table 1: Antibacterial Activity of Benzothiophene Derivatives against Staphylococcus aureus

Compound ClassDerivativeStrainMIC (µg/mL)Reference
Fluorinated Benzothiophene-Indole HybridsIndole unsubstituted derivative 3aMRSA USA300 Lac*lux1[1]
Indole unsubstituted derivative 3aMRSA JE22[1]
6-hydroxy indole derivative 3cMRSA & MSSA2[1]
6-cyano indole derivative 3eMRSA JE21[1]
Benzothiophene Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)S. aureus (Reference)4[2]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)MRSA4[2]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)Daptomycin-resistant S. aureus4[2]
Tetrahydrobenzothiophene DerivativesCompound 3bS. aureus ATCC 259231.11 (µM)[3]

Table 2: Antibacterial Activity of Benzothiophene Derivatives against Gram-Negative Bacteria

Compound ClassDerivativeStrainMIC (µg/mL)Reference
Tetrahydrobenzothiophene DerivativesCompound 3bE. coli ATCC 259221.11 (µM)[3]
Compound 3bP. aeruginosa ATCC 278531.00 (µM)[3]
Compound 3bSalmonella ATCC 120220.54 (µM)[3]
Benzimidazolo Benzothiophene DerivativesBenzonaptho and tolyl substituted compounds (1e, 1g, 1h)Klebsiella pneumoniae10-20[4]

Table 3: Antifungal Activity of Benzothiophene Derivatives against Candida albicans

Compound ClassDerivativeMIC (µg/mL)Reference
Thiophene Derivatives2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT)100-200[5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antimicrobial efficacy of a compound. The broth microdilution method is a standardized and widely used technique.[6][7]

Broth Microdilution Susceptibility Test Protocol

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the benzothiophene derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Microbial Strains: Use fresh, pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Growth Media: Use appropriate liquid growth media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI 1640 medium for fungi.[6]

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Inoculum Preparation:

  • Aseptically pick several well-isolated colonies of the microorganism from an agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the appropriate growth medium to achieve the final desired concentration for inoculation (typically 5 x 10⁵ CFU/mL).[7]

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound stock solutions in the wells of the 96-well plate containing the growth medium.

  • Inoculate each well with the prepared microbial suspension.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum in broth without any test compound.

    • Negative Control (Sterility Control): Wells containing only the growth medium to check for contamination.[6]

    • Standard Antibiotic: Include a known antibiotic as a reference standard.

4. Incubation:

  • Cover the microtiter plates and incubate them under appropriate conditions. For most bacteria, this is at 35°C ± 2°C for 16-20 hours in ambient air.[8] For fungi, incubation is typically at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][9] Growth is typically observed as turbidity or a pellet at the bottom of the well.

Visualizing Experimental Workflow and Mechanism of Action

To illustrate the experimental process and a potential mechanism of action for certain benzothiophene derivatives, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock Stock Solution of Derivative serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Standardized Microbial Inoculum inoculation Inoculation of Wells inoculum->inoculation serial_dilution->inoculation incubation Incubation (18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Broth Microdilution Workflow

Some fluorinated benzothiophene-indole hybrids have been found to target bacterial pyruvate kinase, a key enzyme in glycolysis.[1] Inhibition of this enzyme disrupts the central carbon metabolism of the bacteria, leading to cell death.

mechanism_of_action derivative Benzothiophene Derivative pk Bacterial Pyruvate Kinase (PK) derivative->pk Inhibition pyruvate Pyruvate pk->pyruvate Conversion atp ATP pk->atp Generation pep Phosphoenolpyruvate (PEP) pep->pk adp ADP adp->pk tca TCA Cycle pyruvate->tca cell_death Bacterial Cell Death pyruvate->cell_death Metabolic Blockade Leads to atp->cell_death Energy Depletion Leads to glycolysis Glycolysis glycolysis->pep

Inhibition of Pyruvate Kinase

Conclusion

Benzothiophene derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The data presented herein demonstrates that strategic modifications to the benzothiophene core can yield compounds with potent activity against a range of clinically relevant bacteria and fungi, including drug-resistant strains. The detailed experimental protocols provide a foundation for researchers to conduct their own evaluations of novel derivatives. Furthermore, the elucidation of specific molecular targets, such as pyruvate kinase, offers a pathway for rational drug design and the development of next-generation antimicrobial therapies. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of 5-Nitro-1-benzothiophene-2-carboxylic acid, a compound requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with environmental regulations.

Operational Plan for Disposal

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures the compound is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound and its waste should be performed in a well-ventilated laboratory fume hood.

  • Waste Collection:

    • Solid Waste: Collect any solid waste, including contaminated materials like weighing paper or personal protective equipment, in a designated, leak-proof, and chemically compatible container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and appropriate waste container. Do not mix this waste with non-hazardous materials or other incompatible chemical waste.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Indicate the primary hazards (e.g., Toxic, Irritant).

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a full characterization of the waste.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure. Dispose of all cleaning materials as hazardous waste.

  • Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Do not allow the material to enter drains or waterways.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data regarding exposure limits or disposal concentration thresholds are not available. The precautionary principle dictates treating it as a potent hazard and minimizing all forms of exposure and environmental release.

ParameterValueSource
Occupational Exposure LimitsNot EstablishedN/A
Reportable Quantity (RQ)Not EstablishedN/A
Recommended Disposal MethodHigh-Temperature IncinerationInferred from similar compounds

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling 5-Nitro-1-benzothiophene- 2-carboxylic acid B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Perform work in a Fume Hood B->C D Segregate Waste (Solid & Liquid) C->D E Use Designated, Labeled, Leak-Proof Containers D->E F Store in Satellite Accumulation Area E->F G Arrange for Professional Disposal (EHS/Contractor) F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is based on the known hazards of structurally similar compounds. It is imperative that all handling and disposal activities are conducted in strict accordance with local, state, and federal regulations and under the supervision of trained personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal protective equipment for handling 5-Nitro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Nitro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2][3][4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[2][5]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[2] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[2]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4]

Experimental Protocol: Safe Handling Procedure

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls :

    • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and a safety shower are readily accessible.[3][4]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[2]

    • Avoid the formation of dust during handling.[3][4]

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the laboratory.[6][7]

  • Post-Experiment :

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][6]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Spill Management Protocol

  • Evacuate : Evacuate personnel from the immediate spill area.[2]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]

  • Don PPE : Put on the appropriate PPE, including respiratory protection.[2]

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2][3]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and solutions must be collected as hazardous waste.[8]

  • Containerization : Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. The container must be kept closed except when adding waste.[9]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste stream. Indicate the primary hazards (e.g., Irritant, Toxic).[8][9]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat or ignition sources, and have secondary containment.[9]

  • Professional Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Do not dispose of this chemical down the drain or in the regular trash.[8]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh Proceed to handling handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate Experiment complete spill_evacuate Evacuate Area handle_experiment->spill_evacuate Spill Occurs cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Container cleanup_segregate->cleanup_label cleanup_store Store for Pickup cleanup_label->cleanup_store spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Decontaminate spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
5-Nitro-1-benzothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.